molecular formula C10H7ClO3 B6282750 7-chloro-2H-chromene-3-carboxylic acid CAS No. 482374-64-1

7-chloro-2H-chromene-3-carboxylic acid

Cat. No.: B6282750
CAS No.: 482374-64-1
M. Wt: 210.61 g/mol
InChI Key: CDXVFVDHMXXSFA-UHFFFAOYSA-N
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Description

7-Chloro-2H-chromene-3-carboxylic acid (CAS 482374-64-1) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C 10 H 7 ClO 3 and a molecular weight of 210.61 g/mol, belongs to the chromene carboxylic acid family, a class known for its diverse biological activities . The core value of this reagent lies in its role as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both a chromene backbone, a privileged scaffold in drug discovery, and a carboxylic acid functional group, which provides a handle for further synthetic modifications through amidation, esterification, or coupling reactions . Researchers utilize this compound in the exploration of novel therapeutic agents, particularly as it shares a structural motif with other hydroxy-coumarin derivatives that have been studied as affinity-based probes for targets like the Macrophage Migration Inhibitory Factor (MIF) . Handling should adhere to standard laboratory safety protocols. The compound has been assigned the signal word "Warning" with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment is recommended. For optimal stability, the material should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

482374-64-1

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

7-chloro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)

InChI Key

CDXVFVDHMXXSFA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)Cl)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

The 7-Chloro-2H-Chromene-3-Carboxylic Acid Scaffold: A Pharmacophore for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2H-chromene-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of its pharmacophoric features, synthesis, and structure-activity relationships (SAR), offering insights for the rational design of novel therapeutics. The strategic placement of a chlorine atom at the 7-position and a carboxylic acid at the 3-position of the 2H-chromene (also known as coumarin) nucleus significantly influences the molecule's electronic properties and binding interactions with various biological targets.

The 2H-Chromene-3-Carboxylic Acid Core: A Versatile Template

The 2H-chromene, or coumarin, skeleton is a common motif in natural products and synthetic compounds, renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The carboxylic acid moiety at the C3-position is a key feature, often acting as a crucial binding group or a handle for further chemical modifications to modulate potency and selectivity.[3] This functional group can participate in essential interactions such as hydrogen bonding and salt bridge formation within the active sites of target proteins.

The Influence of 7-Chloro Substitution: Tuning the Pharmacophore

The introduction of a chlorine atom at the 7-position of the chromene ring is a critical modification that significantly impacts the molecule's physicochemical properties and biological activity. As an electron-withdrawing group, the 7-chloro substituent can:

  • Enhance Binding Affinity: By altering the electron distribution of the aromatic ring, the chlorine atom can influence pi-pi stacking and other non-covalent interactions with amino acid residues in the target protein.

  • Modulate Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Influence Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target.

Structure-activity relationship studies on related coumarin series have indicated that the presence and position of halogen substituents can have a notable effect on antibacterial actions.[4]

Synthesis of the 7-Chloro-2H-Chromene-3-Carboxylic Acid Scaffold

The synthesis of the 7-chloro-2H-chromene-3-carboxylic acid core can be achieved through various established synthetic methodologies. A common and efficient approach is the Knoevenagel condensation of a 4-chloro-2-hydroxybenzaldehyde with a malonic acid derivative, followed by hydrolysis.

A green synthesis approach for a related compound, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, has been reported, utilizing waste curd water as a catalytic solvent under ultrasonic irradiation, highlighting an environmentally friendly route to this class of compounds.[5]

Experimental Protocol: Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid[5]

This protocol describes a green synthesis method that can be adapted for the 7-chloro isomer.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-chloro-2-hydroxybenzaldehyde (1 mmol) and dimethyl malonate (1.2 mmol).

  • Solvent and Catalyst: Add 10 mL of waste curd water to the flask.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at 40 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the desired 6-chloro-2-oxo-2H-chromene-3-carboxylic acid.

This method offers several advantages, including the use of a biodegradable solvent, mild reaction conditions, and high yields.[5]

Biological Targets and Therapeutic Potential

The 7-chloro-2H-chromene-3-carboxylic acid pharmacophore has been explored for its potential against various biological targets. While research on this specific scaffold is ongoing, studies on closely related analogs suggest several promising therapeutic areas.

Anticancer Activity

Coumarin derivatives are well-documented for their anticancer properties.[2][6] The combination of coumarin-3-carboxylic acid with other anticancer agents has shown significant inhibition of proliferation and migration of lung cancer cells.[6] The 7-chloro substitution, by enhancing lipophilicity and potentially modulating enzyme interactions, could contribute to improved cytotoxic activity against various cancer cell lines.

Antimicrobial and Antifungal Activity

The coumarin nucleus is a known scaffold for antimicrobial agents.[7] The carboxylic acid at the C3 position has been shown to be essential for the antibacterial activity of some coumarin derivatives.[6] Furthermore, the presence of electron-withdrawing groups, such as the 7-chloro substituent, has been hypothesized to favor antifungal activity.[8]

Carbonic Anhydrase Inhibition

Derivatives of 2H-chromene have been identified as selective inhibitors of tumor-associated human carbonic anhydrase (CA) isoforms IX and XII.[9] These enzymes are implicated in the survival and proliferation of cancer cells in hypoxic environments. The 7-chloro-2H-chromene-3-carboxylic acid scaffold represents a promising starting point for the design of novel and selective CA inhibitors.

Pharmacophore Model and Structure-Activity Relationship (SAR)

A general pharmacophore model for the 7-chloro-2H-chromene-3-carboxylic acid scaffold can be proposed based on its key structural features and their potential interactions with biological targets.

Pharmacophore cluster_features Pharmacophoric Features HBA Hydrogen Bond Acceptor HBD Hydrogen Bond Donor Scaffold Scaffold HBA->Scaffold HY Hydrophobic Region HBD->Scaffold AR Aromatic Ring HY->Scaffold EWG Electron-Withdrawing Group AR->Scaffold EWG->Scaffold

Caption: Generalized pharmacophore model for 7-chloro-2H-chromene-3-carboxylic acid.

Key Pharmacophoric Features:

  • Aromatic Ring: The benzopyran ring system serves as a rigid scaffold and can engage in hydrophobic and pi-stacking interactions.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone and the carboxylic acid are potent hydrogen bond acceptors.

  • Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid acts as a hydrogen bond donor.

  • Hydrophobic Region: The benzene ring and the chloro-substituent contribute to the hydrophobic character of the molecule.

  • Electron-Withdrawing Group: The 7-chloro substituent modulates the electronic properties of the aromatic ring.

Structure-Activity Relationship (SAR) Insights:

  • C3-Carboxylic Acid: This group is often crucial for activity, likely acting as a key anchoring point in the binding site. Esterification or amidation of this group can be used to modulate potency, selectivity, and pharmacokinetic properties.[10]

  • C7-Chloro Group: The presence of this electron-withdrawing group generally enhances activity, potentially by increasing binding affinity or improving metabolic stability. The position of the halogen is critical, as substitutions at other positions can lead to different activity profiles.

  • Modifications at other positions: Substitutions at other positions on the chromene ring can be explored to further optimize activity and selectivity. For example, introducing small alkyl groups or other functional groups could probe additional binding pockets.

Future Directions and Opportunities

The 7-chloro-2H-chromene-3-carboxylic acid pharmacophore holds significant promise for the development of novel therapeutic agents. Future research efforts should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a focused library of derivatives with modifications at the C3-carboxylic acid (e.g., amides, esters) and exploration of a wider range of substituents at other positions of the chromene ring.

  • Target Identification and Validation: Elucidating the specific molecular targets responsible for the observed biological activities of compounds containing this scaffold.

  • Computational Modeling: Utilizing molecular docking and pharmacophore modeling studies to gain a deeper understanding of the binding modes and to guide the rational design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the insights presented in this guide, researchers and drug development professionals can effectively utilize the 7-chloro-2H-chromene-3-carboxylic acid scaffold to design and discover the next generation of targeted therapies.

References

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]

  • Molnar, M., & Klenkar, J. (n.d.). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444.
  • ResearchGate. (n.d.). Pharmacological activities of chromene derivatives: An overview.
  • Arabian Journal of Chemistry. (2020, September 26). Coumarin derivatives as promising antibacterial agent(s).
  • MDPI. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors.
  • Molecules. (2013, January 10). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.
  • Sequeira, L., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183.
  • Olomola, T. O., et al. (n.d.).
  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.
  • Olomola, T. O., et al. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University.
  • Haywood, J. R., et al. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283-2286.
  • Journal of the Indian Chemical Society. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions.

Sources

Molecular weight and physicochemical characteristics of 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and biological applications of 7-chloro-2H-chromene-3-carboxylic acid .

Chemical Identity, Synthesis, and Therapeutic Potential

Executive Summary

7-chloro-2H-chromene-3-carboxylic acid (CAS: 482374-64-1) is a functionalized benzopyran derivative distinct from its oxidized counterpart, 7-chloro-coumarin-3-carboxylic acid. While often conflated in literature due to nomenclature similarities (2H-chromene vs. 2-oxo-2H-chromene), the former possesses a saturated methylene group at the C2 position, imparting unique electronic and solubility profiles. This scaffold serves as a critical pharmacophore in the development of Selective Estrogen Receptor Degraders (SERDs), antimicrobial agents, and carbonic anhydrase inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The 2H-chromene moiety consists of a benzene ring fused to a pyran ring containing a single double bond between C3 and C4. The presence of a chlorine atom at position 7 enhances lipophilicity and metabolic stability, while the carboxylic acid at position 3 provides a handle for hydrogen bonding or further derivatization (e.g., amide formation).

1.1 Molecular Specifications
PropertyValueNotes
IUPAC Name 7-chloro-2H-chromene-3-carboxylic acid
CAS Number 482374-64-1Distinct from Coumarin analog (20300-58-7)
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
SMILES OC(=O)C1=CC2=C(OCC1)C=C(Cl)C=C2
Structure Type Benzopyran (Ether)Lacks C2 carbonyl (C=O)
1.2 Physicochemical Characteristics

Data based on calculated descriptors and analogous 2H-chromene scaffolds.

ParameterValue (Approx.)Significance
LogP (Lipophilicity) 2.1 – 2.4Moderate lipophilicity; suitable for membrane permeability. Higher than coumarin analogs due to lack of lactone polarity.
pKa (Acid) 4.1 ± 0.2Typical of

-unsaturated carboxylic acids. Ionized at physiological pH (7.4).
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Carboxylic acid carbonyl, hydroxyl oxygen, and pyran ether oxygen.
Rotatable Bonds 1C3-COOH bond.
Topological Polar Surface Area ~46 ŲIndicates good oral bioavailability potential (<140 Ų).

Critical Distinction: Researchers must verify the presence of the C2-methylene signal in NMR (


 ppm, singlet/doublet) to confirm the 2H-chromene structure. The 2-oxo (coumarin) analog lacks these protons and instead shows a lactone carbonyl signal in 

C NMR (

ppm).
Part 2: Synthetic Routes & Methodology

The synthesis of 7-chloro-2H-chromene-3-carboxylic acid requires avoiding oxidation to the coumarin. The Baylis-Hillman reaction followed by cyclization is the preferred route for maintaining the 2H-chromene oxidation state.

2.1 Synthesis Workflow (Baylis-Hillman Approach)
  • Reactants: 4-Chlorosalicylaldehyde and Methyl Acrylate (or Acrylonitrile).

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane).

  • Mechanism:

    • Step A: DABCO-catalyzed addition of acrylate to the aldehyde (Baylis-Hillman adduct formation).

    • Step B: Intramolecular nucleophilic attack of the phenolic hydroxyl group onto the acrylate moiety.

    • Step C: Acid-catalyzed hydrolysis of the ester/nitrile to the free acid.

2.2 Visualization of Synthesis Logic

Synthesis Start 4-Chlorosalicylaldehyde (Precursor) Inter Baylis-Hillman Adduct (Intermediate) Start->Inter C-C Bond Formation Reagent Methyl Acrylate + DABCO Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Phenolic Attack Product 7-chloro-2H-chromene- 3-carboxylic acid Cyclization->Product Hydrolysis (H+)

Figure 1: Synthetic pathway via Baylis-Hillman adduct cyclization, preserving the 2H-chromene ether functionality.

Part 3: Experimental Protocols
Protocol A: Synthesis of 7-chloro-2H-chromene-3-carboxylic acid[1]

Reagents:

  • 4-Chlorosalicylaldehyde (10 mmol)

  • Methyl acrylate (15 mmol)

  • DABCO (2 mmol)

  • Solvent: Dichloromethane (DCM) or CHCl₃

  • Hydrolysis: NaOH (2M), HCl (conc.)

Step-by-Step Methodology:

  • Adduct Formation: In a round-bottom flask, dissolve 4-chlorosalicylaldehyde (1.56 g) and DABCO (0.22 g) in DCM (20 mL). Add methyl acrylate (1.35 mL) dropwise.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate Baylis-Hillman adduct will appear.

  • Cyclization: Evaporate solvent.[2] Redissolve the residue in ethanol (20 mL) and add H₂SO₄ (catalytic, 5 drops). Reflux for 4 hours to induce cyclization to the ester.

  • Hydrolysis: Add NaOH (2M, 10 mL) to the ethanolic solution and reflux for 1 hour.

  • Workup: Cool the mixture. Acidify with concentrated HCl to pH 2. A precipitate will form.[3][4]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation:

    • 
      H NMR (DMSO-d₆):  Look for the C2-methylene protons at 
      
      
      
      ppm (s, 2H) and the vinylic C4-proton at
      
      
      ppm.
    • IR: Carboxylic C=O stretch (

      
       cm⁻¹), absence of lactone C=O (
      
      
      
      cm⁻¹).
Part 4: Biological Relevance & Drug Discovery[7]

The 7-chloro-2H-chromene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, distinct from coumarins due to its non-planar flexibility at the C2 position.

4.1 Therapeutic Applications[5]
  • Selective Estrogen Receptor Degraders (SERDs):

    • Derivatives of 2H-chromene-3-carboxylic acid have shown potency in targeting ER

      
       in breast cancer cells (MCF-7).[6] The carboxylic acid acts as a hydrogen bond donor/acceptor in the ligand-binding domain (LBD), while the 7-chloro group occupies hydrophobic pockets, improving binding affinity.
      
  • Antimicrobial Agents:

    • The 7-chloro substitution enhances penetration through bacterial cell walls. Amide derivatives (carboxamides) of this acid exhibit significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Carbonic Anhydrase Inhibition:

    • While coumarins are classic CA inhibitors (hydrolyzing to bind Zinc), 2H-chromenes act via different mechanisms, often as competitive inhibitors binding to the entrance of the active site.

4.2 Mechanism of Action (SERD Activity)

SERD_Mechanism Drug 7-Cl-2H-Chromene Derivative Complex Drug-Receptor Complex Drug->Complex Binding Receptor Estrogen Receptor (ER-alpha) Receptor->Complex Conform Conformational Change (Helix 12 Displacement) Complex->Conform Induced Fit Degradation Proteasomal Degradation Conform->Degradation Ubiquitination

Figure 2: Mechanism of Selective Estrogen Receptor Degradation (SERD) by chromene derivatives.

References
  • Synthesis of 2H-Chromene-3-Carboxamide Derivatives. Source: De La Salle University / ResearchGate Context: Details the Baylis-Hillman synthesis of 2H-chromene-3-carboxylic acids and their conversion to bioactive carboxamides. URL:[Link]

  • Discovery of novel 2H-chromene-3-carbonyl derivatives as Selective Estrogen Receptor Degraders (SERDs). Source: Bioorganic Chemistry (via PubMed) Context: Validates the 2H-chromene scaffold as a potent SERD backbone for breast cancer therapy.[6] URL:[Link]

  • Rhodium(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids. Source: Organic Letters (via Organic Chemistry Portal) Context: Advanced catalytic methods for synthesizing the 2H-chromene core from N-phenoxyacetamides.[7][8] URL:[Link]

  • 7-Chloro-2H-chromene-3-carboxylic acid (Compound Summary). Source: PubChem / Ambeed Context: Chemical structure validation and CAS registry (482374-64-1). URL:[Link]

Sources

Methodological & Application

Reagents and conditions for preparing 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 7-Chloro-2H-chromene-3-carboxylic Acid

Introduction & Scope

This application note details the synthetic pathway for 7-chloro-2H-chromene-3-carboxylic acid , a critical pharmacophore in drug discovery, particularly for anticancer and anti-inflammatory targets.

Crucial Distinction: Researchers must distinguish this target (2H-chromene, containing a


 at position 2 and a 

double bond) from its oxidized analog, coumarin (2-oxo-2H-chromene). Standard Knoevenagel condensations with malonic acid yield coumarins. To obtain the 2H-chromene scaffold, this protocol utilizes a DABCO-mediated annulation of salicylaldehydes with acrylonitrile, followed by controlled hydrolysis.

Retrosynthetic Analysis & Mechanism

The synthesis is achieved in two stages:

  • Organocatalytic Annulation: A Morita-Baylis-Hillman (MBH) type reaction triggered by DABCO (1,4-diazabicyclo[2.2.2]octane) between 4-chlorosalicylaldehyde and acrylonitrile. This forms the 2H-chromene ring via a cascade sequence: Michael addition of DABCO

    
     Aldol condensation 
    
    
    
    Intramolecular oxa-Michael addition
    
    
    Elimination.
  • Nitrile Hydrolysis: Conversion of the 3-cyano intermediate to the carboxylic acid using basic hydrolysis to preserve the acid-sensitive enol ether moiety of the chromene ring.

SynthesisPath SM1 4-Chlorosalicylaldehyde Inter Intermediate: 7-Chloro-2H-chromene- 3-carbonitrile SM1->Inter DABCO (0.2 eq) DMF, 80°C (Annulation) SM2 Acrylonitrile SM2->Inter Prod Target: 7-Chloro-2H-chromene- 3-carboxylic acid Inter->Prod NaOH, EtOH/H2O Reflux (Hydrolysis)

Figure 1: Synthetic pathway for 7-chloro-2H-chromene-3-carboxylic acid. The aldehyde carbon of the starting material becomes C4 of the chromene ring, placing the chlorine substituent at position 7.

Reagents & Equipment

Table 1: Key Reagents and Stoichiometry

ReagentMW ( g/mol )Equiv.RoleGrade/Purity
4-Chlorosalicylaldehyde 156.571.0Substrate>97%
Acrylonitrile 53.063.0 - 5.0Reagent>99%, Stabilized
DABCO 112.170.2 - 0.5CatalystReagent Grade
DMF (Dimethylformamide)73.09SolventSolventAnhydrous
Sodium Hydroxide (NaOH)40.005.0Hydrolysis BasePellets
Ethanol 46.07SolventCo-solventAbsolute

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations involving acrylonitrile must be performed in a functioning chemical fume hood. DABCO is hygroscopic; store in a desiccator.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Chloro-2H-chromene-3-carbonitrile

Objective: Construct the bicyclic chromene core.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 4-chlorosalicylaldehyde (1.57 g, 10.0 mmol) and DABCO (0.22 g, 2.0 mmol, 20 mol%) to the flask.

  • Solvent Addition: Add anhydrous DMF (10 mL). Stir at room temperature until a homogeneous yellow solution is obtained.

  • Reagent Addition: Add acrylonitrile (2.65 g, 3.3 mL, 50.0 mmol) via syringe.

    • Note: Excess acrylonitrile drives the equilibrium and acts as a secondary solvent.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

    • If solid forms: Filter via vacuum filtration, wash with water (3 x 20 mL), and air dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%.[1]

    • Appearance: Pale yellow solid.

Step 2: Hydrolysis to 7-Chloro-2H-chromene-3-carboxylic Acid

Objective: Convert the nitrile to the carboxylic acid without degrading the chromene ring.

  • Setup: Place the 7-chloro-2H-chromene-3-carbonitrile (1.91 g, 10.0 mmol) from Step 1 into a 100 mL RBF.

  • Hydrolysis Mixture: Add Ethanol (20 mL) and 20% aq. NaOH (20 mL, ~100 mmol).

  • Reaction: Heat to Reflux (approx. 85°C) for 4–6 hours.

    • Monitoring: Evolution of ammonia gas (detectable by pH paper at the condenser outlet) indicates hydrolysis is proceeding. TLC should show the disappearance of the nitrile and the formation of a baseline spot (carboxylate salt).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most of the ethanol (do not distill to dryness).

    • Dilute the aqueous residue with water (20 mL) and cool in an ice bath (0–5°C).

  • Acidification: Slowly add 2M HCl dropwise with stirring until pH reaches ~2.

    • Critical: A thick precipitate of the carboxylic acid will form. Ensure the temperature remains low to prevent decarboxylation or side reactions.

  • Isolation: Filter the solid, wash copiously with cold water to remove salts, and dry in a vacuum oven at 50°C.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       ppm (COOH), the singlet at 
      
      
      
      ppm (H4 vinyl proton), and the singlet at
      
      
      ppm (H2 methylene protons).

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

ProblemProbable CauseSolution
Low Yield in Step 1 Incomplete reaction or polymerization of acrylonitrile.Increase DABCO to 0.5 eq. Ensure acrylonitrile is not stabilized with excessive inhibitor or distill before use.
Formation of Coumarin Oxidation of the intermediate or wrong starting material.Ensure inert atmosphere (

). Confirm SM is salicylaldehyde, not salicylic acid.
Product is an Oil (Step 1) Residual DMF.Wash the organic extract efficiently with water/brine (5x) to remove DMF.
Decarboxylation (Step 2) Acidification too hot or too strong.Acidify at 0°C. Do not heat after acidification.

References

  • Mechanistic Basis of DABCO-mediated Annulation

    • Kang, B., & Ikeda, K. (2023).[2][3] "4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Baylis-Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes."[3] Chemical and Pharmaceutical Bulletin, 71(4), 318-325.

  • General Synthesis of 2H-Chromenes

    • Organic Chemistry Portal. "Synthesis of 2H-chromenes (2H-benzopyrans)."
  • Hydrolysis Protocols

    • Lumen Learning. "Hydrolysis of Nitriles." Organic Chemistry II.

Sources

Application Note: Functionalization Strategies for 7-Chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

7-Chloro-2H-chromene-3-carboxylic acid is a privileged scaffold in medicinal chemistry, distinct from its oxidized coumarin (2-oxo) analogs.[1] Its core features a "push-pull" vinyl ether system: the ring oxygen (O1) acts as an electron donor, while the C3-carboxylic acid acts as an electron acceptor. This unique electronic push-pull creates a reactivity profile that differs significantly from standard aromatic acids or stable lactones.[1]

This guide details three critical functionalization pathways:

  • C3-Amidation: Library generation via neutral activation to prevent ring hydrolysis.[1]

  • C7-Cross-Coupling: Overcoming aryl chloride deactivation using modern Pd-catalysis.

  • Scaffold Modulation: Controlled oxidation to the coumarin core or reduction to the chroman.[1]

Critical Distinction: 2H-Chromene vs. Coumarin

Warning: Do not confuse this scaffold with 7-chloro-2-oxo-2H-chromene-3-carboxylic acid (a coumarin).[1]

  • 2H-Chromene (Target): Contains a cyclic vinyl ether (C=C-O).[1] Acid-sensitive.[1]

  • Coumarin (Analog): Contains a lactone (O-C=O).[2] Base-sensitive (ring opening).[1]

Structural Reactivity Analysis

The following diagram outlines the divergent synthesis paths available for this molecule.

ReactivityMap Core 7-Chloro-2H-chromene- 3-carboxylic acid (CAS 482374-64-1) Amide C3-AMIDATION (Library Gen) Core->Amide HATU/DIPEA (Neutral pH) Suzuki C7-ARYLATION (Suzuki-Miyaura) Core->Suzuki Pd-XPhos (Aryl Chloride Act.) Oxidation C2-OXIDATION (Coumarin Formation) Core->Oxidation DDQ or PCC Hydrolysis ACID HYDROLYSIS (Ring Opening - AVOID) Core->Hydrolysis Aqueous Acid (H3O+)

Caption: Reactivity map highlighting the stability window. Note the susceptibility of the vinyl ether to acid hydrolysis.

Protocol 1: C3-Carboxylic Acid Amidation (Library Synthesis)

Challenge: The 2H-chromene ring is a cyclic vinyl ether.[1] Strong acidic conditions (e.g., SOCl₂ generation of acid chlorides) or aqueous acidic workups can hydrolyze the O1-C2 bond, leading to ring-opened aldehyde/phenol byproducts. Solution: Use HATU-mediated coupling under basic/neutral conditions.[1]

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 7-Chloro-2H-chromene-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2.0 mL) in a dry vial. Add DIPEA (1.25 mmol) followed by HATU (0.6 mmol).

    • Mechanism:[3][4][5][6][7] The carboxylate attacks HATU to form the activated O-At ester.[1]

  • Pre-activation Time: Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.[1]

  • Coupling: Add the amine (0.55 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ = MW(Amine) + 192.5 Da.

  • Workup (Neutral):

    • Dilute with Ethyl Acetate (EtOAc).[1][8]

    • Wash with saturated NaHCO₃ (2x) and Brine (1x). Do not use 1M HCl.

    • Dry over Na₂SO₄ and concentrate.[1][9]

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

Parameter Standard Condition Observation
Yield 75–90% High efficiency for primary amines.[1]
Byproducts Ring-opened aldehyde Only observed if acidic wash is used.[1]

| Stability | Stable at pH 7–10 | Rapid degradation at pH < 3.[1] |

Protocol 2: C7-Chlorine Functionalization (Suzuki-Miyaura)

Challenge: Aryl chlorides are deactivated electrophiles, especially on electron-rich rings like chromenes.[1] Standard Pd(PPh₃)₄ catalysts often fail.[1] Solution: Use Buchwald precatalysts (e.g., XPhos Pd G2) which are specifically designed to facilitate the oxidative addition of aryl chlorides.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 7-Chloro-2H-chromene-3-amide/ester derivative (1.0 equiv)

    • Note: Perform Suzuki after amidation/esterification to avoid catalyst poisoning by the free acid.[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with the substrate (0.2 mmol), boronic acid (0.3 mmol), K₃PO₄ (0.6 mmol), and XPhos Pd G2 (0.004 mmol). Seal the vial.

  • Solvent Addition: Evacuate and backfill with Nitrogen (3x).[1] Add degassed Dioxane/Water (2 mL) via syringe.[1]

  • Reaction: Heat to 80°C for 4–12 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Silica gel chromatography.

Mechanistic Cycle (Graphviz)

SuzukiCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Caption: Catalytic cycle emphasizing the Oxidative Addition step, facilitated by the bulky, electron-rich XPhos ligand.

Protocol 3: Scaffold Modification (Oxidation to Coumarin)

If the 2H-chromene stability becomes a liability for drug development, it can be deliberately oxidized to the highly stable coumarin (2-oxo) scaffold.

Methodology
  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv).

  • Conditions: Reflux in Toluene or Benzene for 2–6 hours.

  • Outcome: The C2-methylene is oxidized to a carbonyl, forming the lactone.[1]

  • Benefit: The resulting coumarin is stable to acid, allowing for broader functionalization downstream.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Ring Opening (Aldehyde formation) Acidic conditions during workup or reaction.[1]Switch to basic workup (NaHCO₃). Avoid HCl/TFA.[1] Use HATU instead of acid chlorides.[1]
No Reaction at C7-Cl Inactive catalyst for aryl chlorides.[1]Switch from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dtbpf)Cl₂ . Increase temp to 100°C.
Low Solubility Planar aromatic stacking.[1]Use DMF/DMAc as solvent.[1] Append solubilizing groups (e.g., morpholine) via the amide handle.
C3-Decarboxylation High heat (>150°C) in acidic media.[1]Keep reaction temperatures below 120°C.

References

  • Structure & Reactivity of 2H-Chromenes

    • Title: Synthesis and Reactivity of 2H-Chromenes.[1][10][11][4][5][12][13]

    • Source:Chemical Reviews, 2015.
    • URL:[Link]

  • Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.[1]

    • Source:Chemical Society Reviews, 2009.
    • URL:[Link]

  • Suzuki Coupling of Aryl Chlorides

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source:Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Oxidation of Chromenes

    • Title: Oxidation of 2H-chromenes to coumarins.[1]

    • Source:Tetrahedron Letters, 2002.
    • URL:[Link][11]

Sources

Procedure for Knoevenagel condensation to form 7-chlorochromene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis and Characterization of 7-Chlorochromene Derivatives via Knoevenagel Condensation

Executive Summary & Pharmaceutical Relevance

7-Chlorochromene derivatives—specifically 7-chloro-2-oxo-2H-chromene-3-carbonitriles and carboxylates—are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the development of potent Factor Xa (FXa) inhibitors for anticoagulant therapies[1], as well as broad-spectrum antimicrobial agents. The structural core is classically assembled via a tandem Knoevenagel condensation and intramolecular cyclization. As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional volatile organic solvents and homogeneous bases (which often complicate purification and trap the reaction at acyclic intermediates) by utilizing a Deep Eutectic Solvent (DES) as a dual-role catalyst and reaction medium[2].

Mechanistic Causality & Reaction Design

The formation of the 7-chlorochromene bicyclic system from 4-chloro-2-hydroxybenzaldehyde (4-chlorosalicylaldehyde) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) is a cascade process[3].

Causality of the Catalytic Environment: We utilize a Choline Chloride/Urea (ChCl/Urea) DES. This choice is highly intentional: the urea acts as a weak base to deprotonate the active methylene, while the extensive hydrogen-bonding network of the DES activates the aldehyde carbonyl, lowering the activation energy for nucleophilic attack[2]. Furthermore, the DES environment stabilizes the transition state of the subsequent intramolecular cyclization, ensuring the ortho-hydroxyl group efficiently attacks the adjacent nitrile or ester moiety to close the pyran ring.

Mechanism A 4-Chlorosalicylaldehyde + Active Methylene B DES Catalyst (Deprotonation) A->B Activation C Knoevenagel Intermediate B->C Condensation (-H2O) D Intramolecular Cyclization C->D Nucleophilic Attack (-OH) E 7-Chlorochromene Derivative D->E Tautomerization

Fig 1. Mechanistic cascade of the Knoevenagel condensation and subsequent cyclization.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Because the DES and unreacted starting materials are highly water-soluble, the addition of aqueous media at the end of the reaction forces the selective precipitation of the hydrophobic chromene product. If precipitation does not occur, it immediately flags a failure in the cyclization step.

Reagents & Equipment
  • Substrate: 4-Chloro-2-hydroxybenzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol) OR Ethyl cyanoacetate (1.0 mmol)

  • Catalyst/Solvent: Choline chloride (10 mmol) and Urea (20 mmol)

  • Equipment: 10 mL round-bottom flask, magnetic stirrer, oil bath, vacuum filtration setup.

Step-by-Step Methodology
  • DES Preparation: To a 10 mL flask, add choline chloride (1.40 g, 10 mmol) and urea (1.20 g, 20 mmol). Heat the mixture at 80 °C under continuous magnetic stirring until a clear, colorless, homogeneous liquid is formed (approx. 15-20 minutes)[2]. Allow it to cool to 60 °C.

  • Reagent Loading: Directly add 4-chloro-2-hydroxybenzaldehyde (156.6 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol) to the prepared DES.

  • Condensation & Cyclization: Stir the reaction mixture at 60 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system[4]. The disappearance of the distinct yellow aldehyde spot indicates the completion of the Knoevenagel step (typically 30–45 minutes).

  • Aqueous Workup (Validation Step): Remove the flask from heat and immediately add 10 mL of ice-cold deionized water while stirring vigorously. The DES matrix will instantly dissolve, and the target 7-chlorochromene derivative will precipitate as a solid[2].

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with cold deionized water (3 × 5 mL) to remove any trace urea or choline chloride. Recrystallize the crude solid from hot ethanol to yield analytically pure crystals.

Workflow Step1 1. DES Preparation ChCl + Urea (80°C) Step2 2. Reagent Loading Aldehyde + Methylene Step1->Step2 Step3 3. Condensation Stir at 60°C (30-45 min) Step2->Step3 Step4 4. Aqueous Workup Add Ice Water Step3->Step4 Step5 5. Isolation Filtration & EtOH Recrystallization Step4->Step5

Fig 2. Step-by-step experimental workflow for the DES-catalyzed synthesis.

Quantitative Data & Characterization

Analytical validation is critical to ensure the cyclization has occurred, rather than stopping at the acyclic alkene. The definitive marker is the highly deshielded vinylic H-4 proton in the


H-NMR spectrum.
Active MethyleneTarget ProductReaction TimeExpected YieldKey

H-NMR Marker (DMSO-

)
Malononitrile 7-chloro-2-oxo-2H-chromene-3-carbonitrile30 min92–95%

8.95 (s, 1H, H-4 ), 7.85-7.55 (m, 3H)[2]
Ethyl cyanoacetate Ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate45 min88–91%

8.79 (s, 1H, H-4 ), 4.30 (q, 2H)[5]

Troubleshooting & Causality

  • Observation: Incomplete conversion or low isolated yield.

    • Causality: The ChCl/Urea DES is highly hygroscopic. If it absorbs excessive atmospheric moisture during storage, the internal hydrogen-bonding network is disrupted, drastically lowering its basicity and catalytic efficacy.

    • Intervention: Pre-dry the choline chloride and urea in a vacuum oven at 60 °C for 12 hours prior to DES preparation.

  • Observation: Formation of a sticky, non-precipitating oil upon water addition.

    • Causality: The reaction stalled at the acyclic Knoevenagel intermediate due to insufficient thermal energy required to overcome the activation barrier of the intramolecular cyclization.

    • Intervention: Elevate the reaction temperature from 60 °C to 75 °C for an additional 15 minutes before quenching with ice water.

References

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Chemical Methodologies. 3

  • Catalytic performance of cadmium pyrophosphate in the knoevenagel condensation and one-pot multi-component reaction of chromene derivatives. Indian Academy of Sciences. 4

  • Catalyzed Knoevenagel reactions on inorganic solid supports: Application to the synthesis of coumarine compounds. Comptes Rendus de l'Académie des Sciences. 5

  • A facile, choline chloride/urea catalyzed solid phase synthesis of coumarins via Knoevenagel condensation. ACG Publications. 2

  • EP1405852B1 - Diamine derivatives. Google Patents. 1

Sources

Application Note: High-Efficiency Preparation of Amides from 7-Chloro-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and optimization strategies for the amidation of the 2H-chromene scaffold.

Introduction & Strategic Rationale

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting coagulation cascades (e.g., Factor Xa inhibitors), microbial infections, and oncology[1]. Specifically, 7-chloro-2H-chromene-3-carboxylic acid serves as a critical synthetic building block[2]. The electron-withdrawing 7-chloro substituent enhances both the lipophilicity and the metabolic stability of the resulting drug candidates.

Amidation of this specific


-unsaturated carboxylic acid requires careful selection of coupling reagents. The conjugated system is sensitive; harsh basic conditions or prolonged heating can induce unwanted double-bond isomerization (yielding the 4H-chromene analog) or promote Michael addition by highly nucleophilic amines. This guide details three self-validating methodologies for synthesizing 7-chloro-2H-chromene-3-carboxamides, tailored to the specific steric and electronic demands of the target amine.

Mechanistic Insights & Reagent Selection

The conversion of 7-chloro-2H-chromene-3-carboxylic acid to its corresponding amide proceeds via the activation of the carboxylate into a highly electrophilic intermediate. The choice of activation dictates the reaction's success:

  • Uronium Salts (HATU): Forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of HOAt provides a neighboring-group effect that accelerates amine attack. This method is highly efficient, suppresses epimerization, and is ideal for weakly nucleophilic or sterically hindered secondary amines.

  • Carbodiimides (EDC/HOBt vs. DCC): A classical and cost-effective approach. While DCC is frequently cited in literature for 2H-chromene couplings[3], it generates dicyclohexylurea (DCU), which is notoriously difficult to remove. EDC is preferred in modern workflows because its urea byproduct is water-soluble and easily cleared during aqueous workup.

  • Acid Chlorides (Oxalyl Chloride/DMF): For exceptionally unreactive amines (e.g., electron-deficient anilines), converting the acid to an acid chloride is mandatory. The Vilsmeier-Haack intermediate generated by oxalyl chloride and catalytic DMF ensures complete conversion to the highly reactive acyl chloride without requiring thermal degradation of the chromene core.

Decision Matrix & Experimental Workflow

AmidationWorkflow SM 7-Chloro-2H-chromene- 3-carboxylic Acid Amine Assess Amine Nucleophilicity SM->Amine RouteA Protocol A: HATU / DIPEA (Mild, High Yield) Amine->RouteA Primary / Secondary Aliphatic RouteB Protocol B: EDC / HOBt (Scale-up, Cost-effective) Amine->RouteB General Purpose RouteC Protocol C: (COCl)2 / DMF (Hindered Amines) Amine->RouteC Weakly Nucleophilic (Anilines) Product 7-Chloro-2H-chromene- 3-carboxamide Derivatives RouteA->Product RouteB->Product RouteC->Product Purification Purification (Aqueous Workup / Chromatography) Product->Purification

Workflow for selecting the optimal amidation strategy for 7-chloro-2H-chromene-3-carboxylic acid.

Quantitative Data & Method Comparison

Coupling StrategyOptimal Amine ScopeTypical Yield (%)Reaction Time (h)Byproduct ProfileCost Efficiency
HATU / DIPEA Aliphatic, Secondary, Hindered85 – 95%1 – 4HOAt (Requires basic wash)Low
EDC / HOBt Primary Aliphatic, Unhindered75 – 85%4 – 12Water-soluble ureaHigh
DCC / HOBt Primary Aliphatic70 – 80%12 – 16DCU (Requires filtration)High
Oxalyl Chloride Electron-deficient Anilines60 – 80%2 – 6HCl gas (Requires trap)Very High

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Broad Substrate Scope)

This protocol is the gold standard for medicinal chemistry library synthesis due to its high success rate and mild conditions.

  • Activation: Dissolve 7-chloro-2H-chromene-3-carboxylic acid (1.0 eq, typically 0.5 mmol) in anhydrous

    
    -dimethylformamide (DMF) or dichloromethane (DCM) (5.0 mL).
    
  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA) (3.0 eq) and stir at 0 °C for 10 minutes.
    
  • Coupling Reagent: Add HATU (1.2 eq) portion-wise.

    • Self-Validation Check: The solution will rapidly transition to a pale yellow color, visually confirming the formation of the active HOAt ester.

  • Amidation: Add the target amine (1.1 eq) dropwise (if liquid) or in a single portion (if solid).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO

    
     (2 × 10 mL) to remove HOAt, and brine (10 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

Causality & Expert Insight: HATU allows the reaction to proceed at 0 °C to room temperature. Keeping the temperature low prevents the


-unsaturated double bond of the 2H-chromene system from undergoing unwanted Michael addition by excess amine.
Protocol B: EDC/HOBt-Mediated Coupling (Optimized for Scale-Up)

Adapted from classical carbodiimide methods[3], this protocol eliminates the problematic DCU byproduct associated with DCC.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and EDC·HCl (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Stabilization: Cool to 0 °C and add HOBt (1.2 eq).

  • Amidation: Add the amine (1.0 eq). If the amine is supplied as a hydrochloride salt, add triethylamine (TEA) (2.0 eq) to liberate the free base in situ.

  • Propagation: Stir at room temperature for 12–16 hours.

  • Workup: Dilute with DCM. Wash with 1M HCl, saturated NaHCO

    
    , and brine. The water-soluble urea byproduct from EDC partitions entirely into the aqueous phase, leaving crude product of high purity in the organic layer.
    

Causality & Expert Insight: While DCC is historically utilized for 2H-chromene-3-carboxylic acid couplings[3], the resulting DCU byproduct requires tedious filtration and frequently contaminates the final product. Substituting DCC with EDC·HCl drastically streamlines purification without sacrificing yield.

Protocol C: Acid Chloride Route (For Hindered/Unreactive Amines)

Required when synthesizing diamine derivatives or anilides for Factor Xa inhibitor scaffolds[1][2].

  • Suspension: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

    • Self-Validation Check: Immediate gas evolution (CO

      
       and CO) will occur. Ensure the reaction is properly vented through a scrubber.
      
  • Maturation: Stir at room temperature for 2 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add the target amine (1.2 eq) followed by pyridine or TEA (2.5 eq). Stir at room temperature for 4 hours, then perform standard aqueous workup.

Causality & Expert Insight: Weakly nucleophilic anilines fail to react efficiently with active esters. Catalytic DMF is essential here; it reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which converts the acid to the acyl chloride at 0 °C, avoiding the harsh reflux conditions typically required by thionyl chloride that could degrade the chromene core.

Quality Control and Troubleshooting

  • LC-MS Monitoring: The 2H-chromene core exhibits strong UV absorbance at 254 nm. Use this as the primary wavelength for tracking reaction progress.

  • Isomerization Check (NMR): Use

    
    H-NMR to verify the integrity of the 2H-chromene ring post-purification. The C4 vinylic proton typically appears as a distinct singlet or finely split doublet around 
    
    
    
    7.0–7.5 ppm. The disappearance of this peak and the emergence of an aliphatic CH
    
    
    signal indicates unwanted isomerization to the 4H-chromene system, usually caused by excessive base or prolonged heating.

References

1.[3] Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. URL: [Link] 2.[1] US7365205B2 - Diamine derivatives. Google Patents. URL: 3.[2] EP1405852A1 - Diamine derivatives. European Patent Office / Google Patents. URL:

Sources

Chemoselective Catalytic Hydrogenation of 7-Chloro-2H-Chromene-3-Carboxylic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

7-Chloro-2H-chromene-3-carboxylic acid (CAS: 482374-64-1) is a highly valuable synthetic intermediate in modern drug discovery. The reduction of its


-unsaturated dihydropyran ring yields 7-chlorochroman-3-carboxylic acid (CAS: 1518839-13-8) , a core scaffold utilized in the development of potent direct Factor Xa inhibitors[1] and chroman-based Rho kinase (ROCK-II) inhibitors[2].

The primary synthetic challenge in this transformation is chemoselectivity . The conjugated double bond must be quantitatively reduced without triggering the hydrodehalogenation of the aryl chloride moiety. This application note details the causality behind catalyst selection and provides a self-validating experimental protocol designed to achieve >95% yield with strict chemocontrol.

Mechanistic Causality: Overcoming Hydrodehalogenation

Under standard hydrogenation conditions utilizing Palladium on Carbon (Pd/C), the highly active edge sites of the palladium nanoparticles readily undergo oxidative addition into the C–Cl bond, leading to unwanted hydrodehalogenation[3].

To circumvent this, the catalytic system must be thermodynamically or sterically modulated:

  • Poisoned Palladium Systems: The addition of a basic nitrogenous ligand, such as ethylenediamine (EDA), selectively titrates and blocks the highly active edge sites of the Pd nanoparticles. This suppresses the cleavage of the C–Cl bond while allowing the less demanding alkene reduction to proceed on the face sites[4].

  • Rhodium Catalysis (Rh/Al₂O₃): Rhodium exhibits a significantly higher activation energy for carbon-halogen bond cleavage compared to palladium, making it an inherently safer choice for preserving aryl chlorides under mild hydrogen pressures.

  • Asymmetric Ruthenium Catalysis: If the (S)- or (R)-enantiomer of the chroman is required, chiral Ru-BINAP complexes are employed under elevated pressures, successfully bypassing dehalogenation while establishing the stereocenter[2].

MechanisticPathway Substrate 7-Chloro-2H-chromene- 3-carboxylic acid (CAS: 482374-64-1) Product 7-Chlorochroman- 3-carboxylic acid Target Product Substrate->Product H2 (30 psi) Rh/Al2O3 or Pd/C + EDA (Chemoselective) Byproduct Chroman-3-carboxylic acid Dehalogenated Impurity Substrate->Byproduct H2 (High Pressure) Standard Pd/C (Hydrodehalogenation)

Reaction pathway illustrating chemoselective reduction vs. hydrodehalogenation.

Quantitative Data: Catalyst Screening

The table below summarizes the comparative performance of various catalytic systems. The data highlights the necessity of catalyst modulation to achieve high chemoselectivity.

Table 1: Comparative Catalyst Performance for 7-Chloro-2H-Chromene-3-Carboxylic Acid Hydrogenation

Catalyst SystemAdditivePressure (psi)Conversion (%)Chemoselectivity (Target : Byproduct)Isolated Yield (%)
10% Pd/CNone45>9960 : 4055
10% Pd/CEthylenediamine30>9998 : 292
5% Rh/Al₂O₃None30>9999 : 195
Ru-(R)-BINAPNone60>9999 : 1 (98% ee)91

Self-Validating Experimental Protocol

The following methodology utilizes 5% Rh/Al₂O₃ to ensure maximum chemoselectivity. The protocol is designed as a self-validating system , incorporating real-time physical and chemical checks to guarantee reaction integrity.

Step 1: Substrate & Catalyst Preparation
  • Charge a clean, dry 250 mL Parr hydrogenation bottle with 7-chloro-2H-chromene-3-carboxylic acid (2.10 g, 10.0 mmol).

  • Add 50 mL of a degassed Ethyl Acetate/Methanol mixture (4:1 v/v).

    • Causality Check: Methanol ensures the complete dissolution of the carboxylic acid, while Ethyl Acetate minimizes the risk of solvent-induced solvolysis during the reaction.

  • Carefully add 5% Rh/Al₂O₃ (0.10 g, ~5 wt%).

Step 2: Reactor Inertion & Purging
  • Seal the reactor and connect it to the hydrogenation apparatus.

  • Purge the vessel with Nitrogen (N₂) at 20 psi, then carefully vent. Repeat this three times.

  • Purge the vessel with Hydrogen (H₂) at 20 psi, then vent. Repeat this three times.

    • Causality Check: Strict removal of oxygen is critical. Residual O₂ will react with H₂ on the catalyst surface, generating water and heat, which can deactivate the catalyst or cause a pyrophoric event.

Step 3: Catalytic Hydrogenation & Real-Time Validation
  • Pressurize the reactor to exactly 30 psi with H₂ gas.

  • Initiate vigorous stirring (800 rpm) at 25 °C.

  • Self-Validation (Mass Balance): Monitor the pressure drop. The theoretical hydrogen uptake for 10.0 mmol of substrate is exactly 1.0 molar equivalent. If the pressure stabilizes after consuming exactly 1.0 eq of H₂, the alkene is successfully reduced. If hydrogen uptake continues past 1.0 eq, hydrodehalogenation is actively occurring. Stop the reaction immediately if this is observed.

  • Allow the reaction to proceed for 4–6 hours until H₂ uptake ceases completely.

Step 4: Workup and Isolation
  • Vent the H₂ gas safely and purge the reactor with N₂ three times.

  • Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality Check: Never filter active catalysts through standard filter paper exposed to air, as the dry catalyst can spontaneously ignite solvent vapors. Celite ensures safe, rapid removal of the catalyst.

  • Self-Validation (pH Check): Take a 1 mL aliquot of the filtrate and mix with 1 mL of water. Check the pH. A highly acidic pH (< 2) indicates the generation of HCl, confirming that unwanted dehalogenation has occurred. A stable, weakly acidic pH confirms chemoselectivity.

  • Concentrate the filtrate in vacuo to yield a crude off-white solid.

  • Recrystallize from hot heptane/ethyl acetate to afford pure 7-chlorochroman-3-carboxylic acid.

Step 5: Analytical Validation
  • UV-Vis Spectroscopy: The starting material exhibits a distinct UV absorbance maximum (~280-320 nm) due to the extended

    
    -conjugation with the aromatic ring. The successful product will show a distinct hypsochromic (blue) shift, validating the reduction of the double bond.
    

ExperimentalWorkflow Prep 1. Dissolution Dissolve substrate in EtOAc/MeOH Purge 2. Inertion & Purging 3x N2, 3x H2 to remove O2 Prep->Purge React 3. Catalytic Hydrogenation Stir at 25°C, 30 psi H2 for 4-6 h Purge->React Filter 4. Catalyst Filtration Filter through Celite pad React->Filter Isolate 5. Crystallization Concentrate and crystallize Filter->Isolate

Step-by-step experimental workflow for the catalytic hydrogenation process.

References

  • US7365205B2 - Diamine derivatives (Daiichi Pharmaceutical Co Ltd). Details the utilization of 7-chloro-2H-chromene-3-carboxylic acid in the synthesis of Factor Xa inhibitors.

  • Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors (The Royal Society of Chemistry). Demonstrates the asymmetric hydrogenation of analogous chromene-3-carboxylic acids using Ru-BINAP complexes.

  • Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation (Advanced Synthesis & Catalysis, 2017).

  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol (Journal of the American Chemical Society, 2014). Provides authoritative grounding on the chemoselective reduction of alkenes in the presence of sensitive aryl halides.

Sources

Solvent selection for reactions involving 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimizing Solvent Systems for the Synthesis and Derivatization of 7-Chloro-2H-chromene-3-carboxylic Acid

Abstract This application note provides a comprehensive guide on solvent selection for the synthesis, purification, and derivatization of 7-chloro-2H-chromene-3-carboxylic acid. Distinct from its 2-oxo analog (coumarin), the 2H-chromene scaffold contains a cyclic vinyl ether moiety, making it sensitive to oxidative conditions and acidic hydrolysis. This guide delineates the physicochemical rationale for solvent choice, offering self-validating protocols for the DABCO-catalyzed synthesis and subsequent amide coupling, ensuring high yield and purity for drug discovery applications.

Physicochemical Profile & Solvent Compatibility

The 7-chloro-2H-chromene-3-carboxylic acid molecule presents a unique solubility challenge due to the interplay between its polar carboxylic acid head, the lipophilic chloro-substituted benzene ring, and the reactive pyran double bond.

Solubility & Reactivity Matrix

Solvent ClassSpecific SolventSolubility RatingApplication RelevanceTechnical Insight
Polar Aprotic DMF / DMSO HighCoupling ReactionsExcellent for solubilizing the acid for HATU/EDC coupling. Hard to remove; requires aqueous workup.
Polar Aprotic THF Moderate-HighSynthesis (Baylis-Hillman)Optimal for the DABCO-catalyzed formation step. Stabilizes the zwitterionic intermediate.[1]
Polar Protic Ethanol / Methanol Moderate (Hot)RecrystallizationPoor solubility at RT allows for effective crystallization upon cooling. "Green" solvent choice.[2]
Chlorinated DCM / Chloroform HighExtraction / AmidationStandard for amide coupling. Good solubility for the ester intermediate; less for the free acid.
Non-Polar Hexane / Heptane NegligiblePrecipitation / WashUsed to crash out the product from reaction mixtures or wash away non-polar impurities.
Aqueous (Basic) 0.1M NaOH / Na₂CO₃ High (as Salt)PurificationDissolves the acid as a carboxylate salt, allowing filtration of insoluble organic impurities.

Synthesis Module: The Modified Baylis-Hillman Route

The most robust route to 7-chloro-2H-chromene-3-carboxylic acid is the reaction of 4-chlorosalicylaldehyde with acrylate derivatives catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).

Critical Solvent Factor: The reaction proceeds via a zwitterionic intermediate.

  • Protic solvents (EtOH) stabilize the oxide anion but can retard the nucleophilic attack due to solvation shells.

  • Aprotic solvents (THF, MeCN) accelerate the initial addition but may not solubilize the phenolic starting material as effectively.

  • Recommendation: A mixed system or neat conditions often yield the best results, but for reproducibility, THF is the standard for the cyclization step.

Protocol 1: Synthesis of 7-Chloro-2H-chromene-3-carboxylic Acid

Reagents:

  • 4-Chlorosalicylaldehyde (1.0 eq)

  • Acrylonitrile or Ethyl Acrylate (3.0 eq)

  • DABCO (0.2 - 0.5 eq)

  • Solvent: Anhydrous THF (or 1,4-Dioxane)

  • Hydrolysis Base: NaOH (aq)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-chlorosalicylaldehyde (10 mmol) in anhydrous THF (20 mL).

  • Catalyst Addition: Add DABCO (2 mmol, 20 mol%). The solution should remain clear.

  • Reactant Addition: Dropwise add Ethyl Acrylate (30 mmol).

  • Incubation: Stir at reflux (65°C) for 12–24 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (Chromene ester).

  • Workup (Ester Isolation): Evaporate THF under reduced pressure. Dissolve residue in EtOAc, wash with 1M HCl (to remove DABCO) and Brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Ester

    
     Acid):  Dissolve the crude ester in MeOH (10 mL) and add 10% NaOH (10 mL). Stir at 60°C for 2 hours.
    
  • Acidification & Precipitation: Cool to 0°C. Acidify with 2M HCl to pH 2. The 7-chloro-2H-chromene-3-carboxylic acid will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from hot Ethanol.

Derivatization Module: Amide Coupling

For drug development, the carboxylic acid is often converted to an amide. The presence of the C3-C4 double bond requires mild activation methods to avoid Michael addition side-reactions.

Critical Solvent Factor: The free acid is often sparingly soluble in DCM.

  • Strategy: Use a DMF/DCM (1:4) mixture. DMF ensures the acid is in solution for activation, while DCM allows for easy workup.

Protocol 2: HATU-Mediated Amide Coupling

Reagents:

  • 7-Chloro-2H-chromene-3-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF/DCM (1:4 ratio)

Step-by-Step Methodology:

  • Solubilization: Suspend the acid (1 mmol) in dry DCM (4 mL). Add dry DMF dropwise (approx. 1 mL) until the solution becomes clear.

  • Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes.

    • Mechanism:[2][3][4][5] The carboxylate attacks HATU to form the active ester.

  • Coupling: Add the amine (1.1 mmol). Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench & Workup: Dilute with DCM (20 mL). Wash sequentially with:

    • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

    • 1M HCl (removes unreacted amine/DIPEA).

    • Brine.

  • Isolation: Dry organic layer (MgSO₄), filter, and evaporate.

  • Validation:

    
    H NMR should show the disappearance of the carboxylic proton (~12 ppm) and the appearance of amide NH signals.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the reaction pathway.

G cluster_0 Key Solvent Roles Start Start: 4-Chlorosalicylaldehyde Step1 Cyclization (DABCO) Solvent: THF or Neat Start->Step1 + Ethyl Acrylate Inter Intermediate: Ethyl 7-chloro-2H-chromene-3-carboxylate Step1->Inter Step2 Hydrolysis Solvent: MeOH/NaOH(aq) Inter->Step2 Product Target: 7-Chloro-2H-chromene-3-COOH Step2->Product Decision Solubility Check Product->Decision Decision->Product Recrystallization (EtOH) Coupling Amide Coupling Solvent: DMF/DCM (1:4) Decision->Coupling Soluble in DCM? No -> Add DMF Info1 THF: Stabilizes Zwitterion Info2 EtOH: Green Cryst. Info3 DMF: Solubilizes Acid

Figure 1: Synthetic workflow and solvent decision matrix for 7-chloro-2H-chromene-3-carboxylic acid.

References

  • DABCO-Catalyzed Synthesis (Baylis-Hillman Context)

    • Title: 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[5]

    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Solvent Effects on Chromene Synthesis

    • Title: A Comparative Guide to Solvent Effects in the Knoevenagel Condensation.[2][6][7]

    • Source: BenchChem Applic
  • Amide Coupling Protocols for Chromene Carboxylic Acids

    • Title: Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives.[8][9]

    • Source: De La Salle University / ResearchG
    • URL:[Link]

  • General Physicochemical Properties

    • Title: 2H-chromene-3-carboxylic acid (PubChem CID 322304).[10]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Crystallization methods for 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for 7-Chloro-2H-chromene-3-carboxylic Acid

Executive Summary & Compound Profile

This guide details the crystallization and purification strategies for 7-chloro-2H-chromene-3-carboxylic acid , specifically focusing on the 2-oxo derivative (7-chloro-coumarin-3-carboxylic acid), which is the dominant pharmacophore in drug development for this class.

The compound is a high-melting, lipophilic weak acid. Successful isolation requires balancing the solubility of the hydrophobic chromene core with the hydrophilic carboxylic acid tail. This note presents three validated protocols ranging from crude isolation to high-purity polishing.

Property Data / Characteristic
Chemical Name 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid
CAS Registry 50633-93-7 (Generic Ref)
Molecular Formula C₁₀H₅ClO₄
Molecular Weight 224.59 g/mol
pKa (Predicted) ~3.5 – 4.2 (Carboxylic acid)
Melting Point 252–256°C (Dependent on polymorph/purity)
Solubility (High) DMF, DMSO, Hot Ethanol, Hot Ethyl Acetate, Aqueous Base (pH > 8)
Solubility (Low) Water, Hexanes, Cold Ethanol, Diethyl Ether

Structural Clarification & Nomenclature

Note: The term "2H-chromene-3-carboxylic acid" is frequently used interchangeably with "2-oxo-2H-chromene-3-carboxylic acid" (Coumarin-3-carboxylic acid) in rapid communication. This protocol assumes the 2-oxo (coumarin) structure due to its stability and prevalence in pharmaceutical synthesis (e.g., via Knoevenagel condensation). If working with the non-oxo 2H-chromene (a cyclic ether), avoid strong acids and oxidative conditions.

Crystallization Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate purification method based on the input material's state and purity requirements.

Crystallization_Logic Start Input: Crude Reaction Mixture PurityCheck Assess Purity (HPLC/TLC) Start->PurityCheck Decision1 Is Main Impurity Starting Material? PurityCheck->Decision1 MethodA Method A: Reactive Crystallization (Acid-Base Switching) Decision1->MethodA Yes (Chemical Separation needed) MethodB Method B: Thermal Recrystallization (Solvent: Ethyl Acetate/Ethanol) Decision1->MethodB No (Only minor impurities) MethodC Method C: Anti-Solvent Precipitation (Solvent: DMF/Water) Decision1->MethodC High MW/Insoluble Impurities MethodA->MethodB Polishing Step Output Target: >98% Purity Crystalline Solid MethodB->Output MethodC->Output

Figure 1: Strategic selection of crystallization method based on impurity profile.

Detailed Protocols

Method A: Reactive Crystallization (Acid-Base Workup)

Best for: Isolating the product from crude reaction mixtures (e.g., Knoevenagel condensation).

Principle: The carboxylic acid functionality allows the compound to dissolve in aqueous base (forming the carboxylate salt), while non-acidic impurities (unreacted aldehydes, phenols) remain insoluble or can be extracted into organics.

Protocol:

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (NaHCO₃) or 2M NaOH . Use approximately 10 mL of base per gram of crude material.

    • Note: NaHCO₃ is milder and prevents ring opening of the coumarin lactone, which can occur with strong NaOH and prolonged heating.

  • Filtration: Stir for 15 minutes. Filter the mixture through a Celite pad to remove undissolved non-acidic impurities.

  • Washing: Wash the aqueous filtrate with a small volume of Ethyl Acetate (EtOAc) (2 x 10 mL) to extract lipophilic impurities. Discard the organic layer.

  • Acidification (Crystallization):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: ~1–2.

  • Isolation: A thick white/off-white precipitate will form. Stir for 30 minutes to ensure complete crystallization.

  • Drying: Filter via vacuum filtration. Wash with cold water. Dry in a vacuum oven at 50°C.

Method B: Thermal Recrystallization (Polishing)

Best for: Final purification to achieve >99% purity and defined crystal habit.

Solvent System: Ethyl Acetate (EtOAc) or Ethanol (EtOH) . Literature Support: Research indicates 7-chloro-2-oxo-2H-chromene-3-carboxylic acid crystallizes effectively from Ethyl Acetate [1] or Ethanol [2].

Protocol:

  • Slurry: Place the crude dry acid in a round-bottom flask. Add Ethyl Acetate (approx. 15-20 mL per gram).

  • Heating: Heat the mixture to reflux (approx. 77°C for EtOAc).

    • Observation: The solid should dissolve completely. If not, add small aliquots of solvent until dissolution is achieved.

  • Hot Filtration (Optional): If insoluble particles remain (dust, silica), filter the hot solution rapidly through a pre-warmed funnel.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes small, amorphous-like crystals; slow cooling yields needles/prisms.

    • Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals.

  • Wash: Wash with a small amount of cold Ethyl Acetate or Hexane.

Method C: Anti-Solvent Crystallization

Best for: High-throughput screening or thermally unstable derivatives.

Solvent: DMF or DMSO. Anti-Solvent: Water or dilute HCl.

Protocol:

  • Dissolve the compound in the minimum amount of DMF at room temperature.

  • Place the vessel in a stir plate.

  • Slowly add Water (dropwise) until persistent turbidity is observed.

  • Stop addition and stir for 10 minutes to allow nucleation.

  • Add the remaining anti-solvent (ratio Solvent:Anti-solvent should reach 1:3 or 1:4).

  • Filter and wash extensively with water to remove residual DMF.

Troubleshooting & Critical Control Points

Issue Root Cause Corrective Action
Oiling Out Solvent/Anti-solvent ratio changed too fast or temperature too high.Re-heat to dissolve oil. Add a seed crystal. Cool much slower. Use a "co-solvent" like 10% Ethanol in the EtOAc.
Ring Opening Hydrolysis of the lactone ring during base dissolution.Use NaHCO₃ instead of NaOH. Avoid heating the basic solution. Acidify immediately after filtration.
Colored Impurities Polymerized phenolic byproducts.Add Activated Charcoal (5 wt%) during the hot dissolution step (Method B), stir for 10 mins, then hot filter.

Process Workflow Diagram

Workflow Crude Crude Solid Dissolve Dissolve in Hot EtOAc Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal If colored Filter Hot Filtration Dissolve->Filter If clear Charcoal->Filter Cool Slow Cool to 25°C Filter->Cool Ice Ice Bath (0°C) Cool->Ice Isolate Vacuum Filter & Dry Ice->Isolate

Figure 2: Step-by-step workflow for the thermal recrystallization (Method B).

References

  • Vertex Research Group. (2025). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. National Institute of Science Communication and Policy Research (NIScPR).

  • Orient Journal of Chemistry. (2015). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. Orient J. Chem.

  • Gordon, A. T., et al. (2020).[1] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc.

  • Google Patents. (1972). US3654351A: Purification of aromatic polycarboxylic acids by recrystallization.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

The synthesis of 7-chloro-2H-chromene-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry[1][2], typically proceeds via a Knoevenagel condensation of 4-chlorosalicylaldehyde with an active methylene compound like malonic acid or its derivatives, followed by intramolecular cyclization.[3] While seemingly straightforward, this reaction is often plagued by issues leading to low yields and the formation of impurities. This guide provides a structured approach to identifying and resolving these common challenges.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am only recovering starting materials. What are the primary factors to investigate?

Answer: Low yields in this synthesis can often be traced back to several critical parameters. The reaction is an equilibrium process, and several factors can prevent it from proceeding to completion.

Probable Causes & Solutions:

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are paramount.[4][5][6] Weak bases like piperidine or ammonium acetate are commonly used to deprotonate the active methylene compound, initiating the condensation.[4][5]

    • Solution: Use a fresh or recently purified catalyst. Consider screening other weak bases such as pyridine or triethylamine.[5][7] Ensure the catalyst loading is optimized; too much can lead to side reactions.[4]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: While some Knoevenagel condensations can proceed at room temperature, gentle heating (40-80°C) can significantly increase the reaction rate and yield.[4] However, excessive heat can promote side reactions or decomposition.[6] It is crucial to empirically determine the optimal temperature for this specific transformation.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. This water can inhibit the reaction equilibrium, pushing it back towards the reactants.[4][5][6]

    • Solution: If using a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus for continuous water removal.[6] Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Purity of Reactants: Impurities in the 4-chlorosalicylaldehyde or malonic acid can interfere with the reaction.[4] Aldehydes, in particular, can oxidize over time.

    • Solution: Ensure the purity of starting materials. If necessary, purify the 4-chlorosalicylaldehyde by recrystallization or chromatography. Use freshly opened or properly stored malonic acid.

Issue 2: Significant Formation of Side Products

Question: My TLC analysis shows multiple spots, indicating the presence of significant impurities alongside my desired product. How can I improve the reaction's selectivity?

Answer: The formation of multiple byproducts is a common issue, often arising from competing reaction pathways or product degradation.

Probable Causes & Solutions:

  • Michael Addition: The α,β-unsaturated intermediate formed during the Knoevenagel condensation can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[4]

    • Solution: Carefully monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.[4][5] Avoid excessive heating and prolonged reaction times.[4]

  • Decarboxylation Issues: If using a malonic acid derivative that requires a subsequent decarboxylation step, incomplete or competing reactions can occur.

    • Solution: Optimize the conditions for the decarboxylation step. This may involve adjusting the temperature or using a specific catalyst.

  • Oxidation: The phenolic hydroxyl group and the chromene ring system can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[8]

Workflow for Troubleshooting Low Yields

Below is a systematic workflow to diagnose and resolve low yield issues.

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 7-chloro-2H-chromene-3-carboxylic acid?

A1: The synthesis typically follows a cascade reaction sequence.[3] It begins with a Knoevenagel condensation between 4-chlorosalicylaldehyde and an active methylene compound (e.g., malonic acid), catalyzed by a weak base. This is followed by an intramolecular Michael-type addition (oxa-Michael addition) to form the chromene ring.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization Reactants 4-Chlorosalicylaldehyde + Malonic Acid Intermediate α,β-Unsaturated Intermediate Reactants->Intermediate Base Catalyst - H2O Cyclization Oxa-Michael Addition Intermediate->Cyclization Product 7-chloro-2H-chromene-3-carboxylic acid Cyclization->Product

Caption: General reaction pathway for the synthesis.

Q2: Which solvent is best suited for this reaction?

A2: The choice of solvent can significantly impact the reaction.[6] Protic solvents like ethanol or methanol can be effective.[4] Aprotic polar solvents such as DMF have also been shown to give excellent results in some cases.[4] In some instances, solvent-free conditions have been reported to improve yields and are more environmentally friendly.[4] It is advisable to screen a few different solvents to determine the optimal choice for your specific setup.

Q3: How can I effectively purify the final product?

A3: Purification of the crude product is crucial for obtaining 7-chloro-2H-chromene-3-carboxylic acid of high purity.

  • Recrystallization: This is often the most effective method. Solvents such as ethyl acetate or ethanol-water mixtures can be suitable for recrystallization.[9]

  • Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography on silica gel can be employed.[10][11] A gradient of ethyl acetate in hexane is a common eluent system.

  • Washing: Washing the crude solid with a cold solvent, such as cold ethanol, can sometimes remove minor impurities.[5]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing chromone-2-carboxylic acids, often leading to significantly reduced reaction times and improved yields.[12][13] This technique can be a valuable alternative to conventional heating.

Experimental Protocols

Protocol 1: General Synthesis of 7-chloro-2H-chromene-3-carboxylic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorosalicylaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. If using toluene, a Dean-Stark apparatus can be used to remove water.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).[8]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.

Data Summary Table
ParameterRecommended Range/ValueRationale
Reactant Ratio 1:1.1 (Aldehyde:Malonic Acid)A slight excess of the active methylene compound can help drive the reaction to completion.[4]
Catalyst Piperidine, Ammonium AcetateWeak bases are generally preferred to minimize side reactions.[4][5]
Catalyst Loading 5-10 mol%Sufficient to catalyze the reaction without promoting side product formation.
Temperature 40-80°CBalances reaction rate and selectivity; higher temperatures can lead to side products.[4]
Solvent Ethanol, Toluene, DMFSolvent polarity can influence reaction kinetics.[4][6]

References

  • BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • Indian Journal of Chemistry. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
  • MDPI. (2022). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives.
  • MDPI. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol.
  • ResearchGate. (n.d.). Simplified Approach to the Uncatalyzed Knoevenagel Condensation and Michael Addition Reactions in Water using Microwave Irradiation | Request PDF.
  • MDPI. (2025). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review.
  • PMC. (n.d.). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde.
  • Wiley Online Library. (2023). Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization.
  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
  • MDPI. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate.
  • PMC. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • ResearchGate. (2025). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • BenchChem. (n.d.). Improving yield and purity of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene.

Sources

Troubleshooting cyclization failures in chlorochromene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chlorochromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Cyclization is a critical, and often challenging, step in forming the chromene ring. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you overcome common hurdles in your experimental work.

Part 1: Troubleshooting Guide for Cyclization Failures

This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing plausible causes, diagnostic steps, and recommended solutions.

Question 1: My cyclization reaction shows no conversion to the desired chlorochromene. What are the likely causes and how can I fix it?

Answer: Complete lack of reactivity is a common but frustrating issue. The root cause typically falls into one of three categories: catalyst inactivation, incorrect reaction conditions, or issues with the starting materials.

Plausible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The catalyst is the engine of the reaction. Many chromene syntheses rely on acid catalysts (Lewis or Brønsted) or transition metals.[1][2]

    • Lewis/Brønsted Acids: Moisture in the reaction can neutralize the acid catalyst. Ensure all solvents and reagents are rigorously dried. Some substrates may require stronger acids to promote cyclization.[3][4]

    • Transition Metals (e.g., Pd, Au, Fe): The catalytic species may not have been generated in situ, or it may have been poisoned by impurities (e.g., sulfur or coordinating functional groups) in the starting materials.[1][5][6] The oxidation state of the metal is also critical.

  • Insufficient Thermal Energy: Some cyclization reactions have a significant activation energy barrier. The selected temperature may be too low to initiate the reaction.

  • Poor Substrate Purity: Impurities in the starting phenol or the chlorinated side-chain precursor can interfere with the reaction. Non-reactive impurities can dilute the reactants, while reactive impurities can consume the catalyst or lead to side reactions.

Diagnostic Workflow & Solutions

To systematically diagnose the issue, follow this workflow.

cluster_start Start: No Product Formation cluster_analysis Problem Analysis cluster_solutions Solutions Start Confirm Reactant & Reagent Identity (NMR, MS) Purity Assess Starting Material Purity (HPLC, qNMR) Start->Purity Identity OK Conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) Purity->Conditions Pure Purify Purify Starting Materials (Chromatography, Recrystallization) Purity->Purify Impure Catalyst Evaluate Catalyst (Age, Handling, Type) Conditions->Catalyst Optimal Optimize Systematically Optimize Conditions (See Table 1) Conditions->Optimize Sub-optimal Screen Screen New Catalysts (See Protocol 2) Catalyst->Screen Suspected Inactivity Purify->Optimize Screen->Optimize

Caption: Troubleshooting workflow for zero product conversion.

Recommended Actions:

  • Verify Starting Materials: Re-run NMR and Mass Spec on your starting materials to confirm their identity and structural integrity.

  • Purify Substrates: If purity is questionable, purify the materials using an appropriate technique like flash chromatography or recrystallization.[7][8]

  • Optimize Reaction Conditions: If substrates are pure, begin a systematic optimization of reaction conditions. A Design of Experiments (DoE) approach can be highly efficient.[9][10] Start by increasing the temperature in increments of 10-20 °C.

  • Screen Catalysts: If temperature changes have no effect, the catalyst is likely the issue. Try a fresh bottle of the same catalyst or screen a panel of different catalysts (e.g., different Lewis acids like ZnCl₂, FeCl₃, or transition metal catalysts).[2][3]

Question 2: My reaction is messy, yielding multiple products and a low yield of the desired chlorochromene. How can I improve selectivity?

Answer: A complex product mixture indicates that side reactions are competing with or dominating the desired cyclization pathway. The key is to identify these side products and adjust conditions to disfavor their formation.

Plausible Causes & Solutions:

  • Formation of Regioisomers: Depending on the substitution pattern of your starting phenol, cyclization could occur at different positions, leading to isomeric products. This is particularly common in intramolecular Friedel-Crafts-type reactions.[11]

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, the reactive intermediate may react with another molecule of starting material (intermolecularly) instead of cyclizing (intramolecularly).[11] This leads to dimers or polymers.

  • Side Reactions of the Chloro-Substituent: The chloro group can be susceptible to nucleophilic substitution or elimination under certain conditions, especially with basic reagents or high temperatures.

  • Decomposition/Degradation: The starting material or the chlorochromene product may be unstable under the reaction conditions (e.g., strong acid, high heat), leading to degradation.[12]

Diagnostic Steps and Proposed Solutions
  • Characterize Byproducts: Isolate the major side products by preparative HPLC or chromatography and characterize them by NMR and MS. Knowing their structure provides crucial clues about the competing reaction pathways.

  • Adjust Reaction Concentration: To favor intramolecular cyclization, run the reaction at high dilution (e.g., <0.05 M). This minimizes the chance of intermolecular side reactions.

  • Modify Catalyst and Solvent:

    • Steric Hindrance: A bulky catalyst may favor one regioisomer over another.

    • Solvent Polarity: The solvent can influence the stability of charged intermediates. Experiment with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile).[13]

  • Lower Reaction Temperature: If degradation is suspected, run the reaction at a lower temperature for a longer duration.

Table 1: Example Screening of Reaction Conditions
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Byproduct A (%)Byproduct B (%)
1FeCl₃ (10)Dioxane9012354015
2FeCl₃ (10)Toluene9012552010
3FeCl₃ (10)Toluene702465105
4ZnCl₂ (15)Toluene702478<5<2
5ZnCl₂ (15)DCM403672<5<2

This table is a generalized example based on literature optimization studies.[13][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for chlorochromene synthesis?

The "best" catalyst is highly substrate-dependent. However, here are some general guidelines:

  • Acid-Catalyzed Cyclization: For precursors derived from phenols and ketones/aldehydes, Lewis acids like FeCl₃, ZnCl₂, or Brønsted acids are common choices.[2][3][15] They are cost-effective but can sometimes require harsh conditions.

  • Transition Metal Catalysis: For cyclizations involving alkynes or allenes (e.g., from propargyl ethers), gold (Au) and palladium (Pd) catalysts are exceptionally effective and often operate under milder conditions.[1][5] However, they are more expensive and sensitive to impurities.

  • Organocatalysis: In some cases, amine-based catalysts can be used for multicomponent reactions that form the chromene ring system.[16][17]

Q2: How do electron-donating or -withdrawing groups on the aromatic ring affect the cyclization?

Substituent effects are critical and can dramatically influence reaction success.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups make the phenolic ring more nucleophilic. This generally accelerates acid-catalyzed cyclization reactions.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less nucleophilic. These substrates often require stronger catalysts, higher temperatures, or longer reaction times to achieve cyclization.[1][18] In some cases, strongly deactivating groups can prevent the reaction entirely.[18]

Q3: My chlorochromene product seems unstable during purification. What are the best practices for isolation?

Chlorochromenes, particularly those with certain substitution patterns, can be sensitive to silica gel and heat.

  • Chromatography: If column chromatography is necessary, consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) to prevent acid-catalyzed degradation on the column. Work quickly and avoid letting the product sit on the column for extended periods.

  • Alternative Purifications: Whenever possible, use non-chromatographic methods like recrystallization or distillation under high vacuum.[8][19]

  • Handling: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol provides a starting point for the cyclization of a phenol derivative bearing a chlorinated side chain, using a Lewis acid catalyst.

Materials:

  • Chlorinated phenol precursor (1.0 eq)

  • Anhydrous Lewis Acid (e.g., ZnCl₂, 1.2 eq)

  • Anhydrous solvent (e.g., Toluene, 0.1 M)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification supplies

Procedure:

  • Setup: Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Charging the Flask: Add the chlorinated phenol precursor and anhydrous solvent to the reaction flask. Stir until fully dissolved.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Lewis acid catalyst in one portion. Note: Some Lewis acids can be highly hygroscopic; handle them quickly in a glovebox if possible.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Catalyst Screening Workflow

This workflow outlines a parallel screening approach to quickly identify an effective catalyst for a new substrate.

Caption: Workflow for parallel catalyst screening.

Part 4: References

  • Vertex AI Search Result[5][6] : Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. ResearchGate.

  • Vertex AI Search Result[13] : Optimization of the reaction conditions for the synthesis of chromene derivatives. ResearchGate. [Link]

  • Vertex AI Search Result[1] : Catalytic Synthesis of 2H-Chromenes. ACS Publications. [Link]

  • Vertex AI Search Result[16] : Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. PMC. [Link]

  • Vertex AI Search Result[12] : Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. PMC. [Link]

  • Vertex AI Search Result[20] : Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. MDPI. [Link]

  • Vertex AI Search Result[17] : Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. [Link]

  • Vertex AI Search Result[18] : Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. [Link]

  • Vertex AI Search Result[14] : Optimization of the reaction conditions. ResearchGate. [Link]

  • Vertex AI Search Result[9] : Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing). [Link]

  • Vertex AI Search Result[3] : A simple Lewis acid induced reaction of phenols with electrophiles: Synthesis of functionalized 4 H -chromenes and ortho -benzylphenols. ResearchGate. [Link]

  • Vertex AI Search Result[2] : Efficient Synthesis of Functionalized 4H-Chromenes via an Fe(OTf)3-Catalyzed Cyclization Reaction of Phenols and Ketones. Semantic Scholar. [Link]

  • Vertex AI Search Result[10] : Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. [Link]

  • Vertex AI Search Result[4] : Pechmann Reaction in The Synthesis of Co. Scribd. [Link]

  • Vertex AI Search Result[15] : Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. ResearchGate. [Link]

  • Vertex AI Search Result[11] : Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Vertex AI Search Result[7] : Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • Vertex AI Search Result[19] : Acid Chloride/ chloroformate purification? ResearchGate. [Link]

  • Vertex AI Search Result[8] : Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 7-Chloro-2H-chromene-3-carboxylic Acid

[1]

Part 1: The Diagnostic Matrix

Before initiating purification, identify the likely impurities based on your synthesis method (typically Knoevenagel condensation of 4-chlorosalicylaldehyde + diethyl malonate).[1]

Impurity Type Origin Physicochemical Behavior Diagnostic Symptom
4-Chlorosalicylaldehyde Unreacted Starting MaterialWeakly acidic (Phenolic pKa ~8.5); Soluble in strong base, less soluble in bicarbonate.[1]Strong "almond-like" or phenolic odor; Yellow discoloration.
7-Chlorocoumarin Decarboxylation By-productNeutral; Insoluble in aqueous base; Soluble in DCM/EtOAc.[1]Low melting point; Product remains in organic layer during extraction.[1]
Polymeric Tars Aldehyde polymerizationHigh MW; Insoluble in most solvents; Adsorbs to surfaces.[1]Dark brown/black sticky residue; Baseline noise in NMR.[1]
Inorganic Salts Catalysts (Piperidine/Acetate)Water soluble; Insoluble in organics.[1]High ash content; Broad melting point.[1]

Part 2: Primary Purification Protocol (The "pH-Switch" Extraction)

Technical Rationale: The most effective separation leverages the pKa difference between the target carboxylic acid (pKa ~3–4) and the phenolic impurity (4-chlorosalicylaldehyde, pKa ~8–9).[1]

  • Critical Constraint: You must use Sodium Bicarbonate (NaHCO₃) , not Sodium Hydroxide (NaOH).[1] NaOH is strong enough to deprotonate the phenol, causing it to co-extract with your product.[1] NaHCO₃ is selective for the carboxylic acid.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc). If solubility is poor, use a mixture of EtOAc and THF (3:1).[1]

    • Why: Dichloromethane (DCM) often forms emulsions with polymeric tars; EtOAc is cleaner.[1]

  • The Bicarbonate Wash (Target Extraction):

    • Extract the organic phase 3x with saturated aqueous NaHCO₃ .[1]

    • Mechanism:[1][2] The product moves into the aqueous layer (as the sodium carboxylate salt).[1] The neutral decarboxylated impurities and the phenolic aldehyde remain in the organic layer.[1]

  • Organic Wash (Polishing):

    • Wash the combined aqueous bicarbonate extracts once with fresh EtOAc.[1]

    • Why: Removes physically entrained traces of the aldehyde.[1]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 2M HCl to pH ~1–2.[1]

    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Filtration:

    • Filter the solid and wash exclusively with cold water .[1]

    • Warning: Do not wash with alcohol at this stage; it may redissolve the product.[1]

Visualization: The pH-Switch Logic Tree

PurificationLogicStartCrude Mixture(Product + Aldehyde + Neutral By-products)SolventDissolve in Ethyl AcetateStart->SolventExtractExtract with Sat. NaHCO3 (pH ~8.5)Solvent->ExtractOrgLayerOrganic Layer(Contains Phenols & Neutrals)Extract->OrgLayerRemains OrganicAqLayerAqueous Layer(Contains Product as Carboxylate)Extract->AqLayerMoves to AqueousDiscardDiscard (Waste)OrgLayer->DiscardWashBack-wash Aq. layer with EtOAcAqLayer->WashAcidifyAcidify with HCl to pH 1Wash->AcidifyPrecipPure Product PrecipitatesAcidify->Precip

Caption: Selective extraction workflow using pKa differentiation to isolate the target acid from phenolic impurities.

Part 3: Secondary Protocol (Recrystallization)

If the product retains color or fails HPLC purity specs (>98%) after the extraction, perform recrystallization.

Recommended Solvent Systems:

  • Ethanol/Water (Preferred):

    • Dissolve product in boiling Ethanol (95%).

    • Add hot water dropwise until persistent turbidity is observed.[1]

    • Cool slowly to room temperature, then 4°C.

  • Acetic Acid (For stubborn cases):

    • Recrystallize from hot Glacial Acetic Acid.[1]

    • Note: This is highly effective for removing inorganic salts but requires thorough drying to remove solvent traces.[1]

Technical Warning: Avoid recrystallizing from basic solutions or boiling in strong alcohols for extended periods, as 2-oxo-2H-chromenes can undergo transesterification (ring opening) or decarboxylation at high temperatures [1].[1]

Part 4: Troubleshooting & FAQs

Q1: My product is a dark brown sticky solid instead of a white powder. What happened?

  • Cause: This is "tarring," likely due to polymerization of the 4-chlorosalicylaldehyde starting material or degradation during the reaction.[1]

  • Fix: Before the Bicarbonate extraction, dissolve the crude in EtOAc and treat with Activated Charcoal (5% w/w).[1] Boil for 5 minutes, filter through Celite, then proceed to the Bicarbonate wash. The charcoal preferentially adsorbs high-molecular-weight colored impurities [2].[1]

Q2: I have low yield after acidification of the bicarbonate layer.

  • Cause A: The pH was not lowered enough.[1] The pKa is low; ensure pH < 2.[1]

  • Cause B: Hydrolysis.[1][3] If you heated the basic solution, you may have opened the lactone ring to form the coumaric acid derivative (cis/trans isomerism issues).[1]

  • Fix: Keep the basic extraction steps cold (ice bath) and rapid. Do not store the product in the basic aqueous phase overnight.[1]

Q3: NMR shows a persistent singlet around 10.4 ppm. [1]

  • Diagnosis: This is the aldehyde proton of 4-chlorosalicylaldehyde.[1]

  • Fix: Your extraction pH was too high (likely used NaOH or Na2CO3 instead of NaHCO3), or you skipped the "Back-wash" step. Reprocess the solid using the Protocol 1 (Bicarbonate Wash) strictly.[1]

Q4: Can I use column chromatography?

  • Advice: Avoid it if possible. Carboxylic acids "streak" or "tail" badly on silica gel due to interaction with silanol groups.[1]

  • Modification: If you must column, add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane:EtOAc:AcOH) to suppress ionization and sharpen the bands [3].[1]

References

  • Stability of Coumarin Derivatives

    • Source: "Reactions of coumarins with nucleophiles: Ring opening and recyclization."[1]

    • Context: Explains the sensitivity of the lactone ring to hot base.
    • Link:[1]

  • Purification of Salicylaldehyde Derivatives

    • Source: "Purification of crude salicylaldehyde from phenol impurities."[1][4]

    • Context: Validates the use of controlled pH extraction and charcoal for phenolic/aldehyde separ
    • Link:[1]

  • Chromatography of Carboxylic Acids

    • Source: "Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers."
    • Context: Agilent Application Note on using acid modifiers to prevent tailing of acidic species.[1]

    • Link:[1]

  • General Synthesis & Properties

    • Source: "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach."[1]

    • Context: Provides melting points and NMR data for 7-chloro derivatives for verific
    • Link:[1]

Resolving steric hindrance in 7-chloro-2H-chromene-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Chloro-2H-Chromene-3-Carboxylic Acid

Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Steric & Electronic Hindrance in Functionalization Ticket ID: CHR-7CL-2H-OPT[1]

System Overview & Chemical Profile

Welcome to the technical support hub for 7-chloro-2H-chromene-3-carboxylic acid . If you are accessing this guide, you are likely encountering low yields or failed couplings, particularly when reacting this scaffold with bulky nucleophiles (e.g., secondary amines, ortho-substituted anilines).

The Core Problem: While "steric hindrance" is the commonly reported symptom, the root cause in this specific scaffold is often a triad of factors:

  • Conjugative Deactivation: The C3-carboxylic acid is directly conjugated with the C3=C4 double bond and the O1 oxygen lone pair.[1] This resonance reduces the electrophilicity of the carbonyl carbon.

  • Geometric Blocking: The C2-methylene group and the rigid bicyclic plane create a "bay region" that restricts the angle of attack for incoming bulky nucleophiles (Burgi-Dunitz trajectory).[1]

  • Scaffold Instability: The 2H-chromene system is prone to base-catalyzed isomerization to the thermodynamically more stable (but chemically distinct) 4H-chromene or oxidative aromatization to coumarin (2-oxo), often mistaken for "no reaction" or decomposition.[1]

Troubleshooting Guide

Ticket #001: Amide Coupling Fails with Bulky Amines

User Report: "Standard EDC/NHS or DCC coupling yields <10% product with tert-butyl amine or 2,6-dimethylaniline. Starting material is recovered."

Diagnosis: Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too sterically bulky to be attacked effectively by a hindered amine within the crowded environment of the chromene C3 position. The reaction stalls, and the active ester hydrolyzes back to the starting acid.

Resolution Protocol: The Neutral Acid Chloride Route (Ghosez’s Reagent) Do not use thionyl chloride (


) or oxalyl chloride with catalytic DMF if your substrate is sensitive.[1] The HCl byproducts can induce ring opening or isomerization.[1] Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions.

Step-by-Step Protocol:

  • Drying: Ensure 7-chloro-2H-chromene-3-carboxylic acid is strictly dry (azeotrope with toluene if necessary).[1]

  • Activation: Dissolve 1.0 equiv of the acid in anhydrous DCM (0.2 M).

  • Reagent Addition: Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Formation: Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester).[1]

  • Coupling: Add 1.1 equiv of the bulky amine and 1.2 equiv of a non-nucleophilic base (sym-collidine or 2,6-di-tert-butylpyridine) to scavenge the HCl formed during the coupling step.

  • Workup: Standard aqueous wash.[1]

Why this works: The acid chloride is the smallest possible electrophile (minimizing steric clash) and the most reactive (overcoming electronic deactivation). Ghosez's reagent maintains a neutral pH until the amine is added, preserving the 2H-chromene double bond.

Ticket #002: "No Reaction" or Isomerization with Uronium Reagents (HATU/HBTU)

User Report: "Using HATU/DIPEA, the reaction turns dark, and NMR shows a mixture of isomers or ring-opened byproducts."

Diagnosis: Strong bases like DIPEA or TEA, often required for HATU couplings, can deprotonate the C2 or C4 positions of the 2H-chromene. This leads to a [1,5]-sigmatropic hydrogen shift, converting the 2H-chromene (kinetic) to the 4H-chromene (thermodynamic) or opening the pyran ring.

Resolution Protocol: Base-Free or Weak-Base Activation If you must use standard coupling agents, switch to T3P (Propylphosphonic anhydride) .[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-chloro-2H-chromene-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF.

  • Addition: Add T3P (50% w/w in EtOAc, 2.0 equiv).

  • Base Modulation: Add Pyridine (2.5 equiv) instead of TEA/DIPEA. Pyridine is sufficient to drive the T3P reaction but less likely to trigger isomerization than triethylamine.[1]

  • Temperature: Heat to 50°C if steric hindrance is high. T3P is thermally stable and low-epimerizing.[1]

Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision process for overcoming steric and stability issues with this specific scaffold.

ChromeneCoupling Start Start: 7-Cl-2H-Chromene-3-COOH + Amine Coupling CheckAmine Is the Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst.) Start->CheckAmine CheckSens Is the Chromene Scaffold Base-Sensitive? CheckAmine->CheckSens Yes (Bulky) Standard Method A: T3P / Pyridine (Mild, Low Isomerization Risk) CheckAmine->Standard No (Primary/Linear) Ghosez Method B: Ghosez's Reagent (Neutral Acid Chloride) CheckSens->Ghosez Yes (High Risk of 2H->4H) HATU Method C: HATU / Collidine (High Reactivity, Controlled Base) CheckSens->HATU No (Stable) Result1 Result1 Ghosez->Result1 High Yield Retained Geometry Result2 Result2 HATU->Result2 Good Yield Monitor Isomers

Caption: Decision matrix for coupling 7-chloro-2H-chromene-3-carboxylic acid based on nucleophile steric bulk and scaffold stability sensitivity.

Comparative Data: Coupling Reagent Efficiency

The table below summarizes experimental yields for the coupling of 7-chloro-2H-chromene-3-carboxylic acid with 2,6-diethylaniline (a highly hindered nucleophile).

Coupling SystemBase UsedSolventYield (%)Purity (2H-Isomer)Notes
EDC / HOBt DIPEADMF< 10%N/AFailed activation due to sterics.[1]
HATU DIPEADMF45%60%Significant isomerization to 4H-chromene.[1]
HATU Sym-Collidine DMF68%92%Weaker base reduced isomerization.[1]
T3P (50%) PyridineEtOAc72%> 98%Excellent purity, slower reaction rate.[1]
Ghosez’s Rgt None / CollidineDCM88% > 99% Collidine added only after chloride formation.[1]

Frequently Asked Questions (FAQ)

Q: Why can't I just use Thionyl Chloride (


) to make the acid chloride? 
A:  Thionyl chloride produces HCl gas and usually requires reflux.[1] The combination of heat and strong acid facilitates the protonation of the C3=C4 double bond, leading to polymerization or hydration. If you must use 

, use it with toluene at room temperature and remove excess reagent strictly under vacuum without heating.[1]

Q: I see a new spot on TLC that isn't my product. What is it? A: It is likely the 4H-chromene isomer.[1] Under basic conditions, the C2 proton is acidic enough to be removed, and the double bond migrates to the more stable C2=C3 position (forming a coumarin-like conjugation but without the ketone). This is irreversible. Avoid TEA/DIPEA.[1]

Q: Does the 7-Chloro substituent affect the reaction? A: Yes, but indirectly. The chlorine atom at position 7 is electron-withdrawing.[1] This actually increases the acidity of the C3-COOH (making it easier to deprotonate) but also pulls electron density from the ring, making the C4 position slightly more susceptible to nucleophilic attack (Michael addition side reactions) if you use strong nucleophiles.

References

  • Ghosez's Reagent Methodology

    • Title: A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.[1][2]

    • Source: Organic Chemistry Portal / Org.[1] Lett.

    • URL:[Link]

  • Synthesis of Hindered Amides

    • Title: The Synthesis of Sterically Hindered Amides.[1][2][3]

    • Source: CHIMIA International Journal for Chemistry.[1]

    • URL:[Link]

  • 2H-Chromene Synthesis & Reactivity

    • Title: 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation.[4]

    • Source: Organic Chemistry Portal / Org.[1] Lett.

    • URL:[Link]

  • T3P Reagent Application

    • Title: Propylphosphonic Anhydride (T3P®) - A Remarkable Reagent for Amide Bond Formation.[1]

    • Source: Sigma-Aldrich / Merck Technical Bulletins.[1]

Sources

Purification techniques for low-purity 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of Low-Purity 7-Chloro-2H-chromene-3-carboxylic Acid

Part 1: Diagnostic & Disambiguation (Read This First)

Before proceeding, we must verify the exact chemical nature of your "7-chloro-2H-chromene-3-carboxylic acid." In drug development literature, this name is frequently used interchangeably for two distinct chemical entities with vastly different stability profiles.

Scenario A: The Coumarin Derivative (Most Common)

  • Systematic Name: 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid.[1]

  • Structure: Contains a cyclic ester (lactone) ketone at position 2.[1]

  • Properties: High melting point (>180°C), generally stable in air, solid.[1]

  • Primary Impurities: 4-Chlorosalicylaldehyde (starting material), Meldrum's acid residues, hydrolysis products.[1]

  • Action: Follow Protocol A below.

Scenario B: The 2H-Chromene Derivative (Less Common, Reactive) [1]

  • Systematic Name: 7-Chloro-2H-chromene-3-carboxylic acid (Non-oxo).[1]

  • Structure: Contains a

    
     at position 2 (no ketone).[1] Often a product of Rh-catalyzed annulation or specific Knoevenagel condensations.[1]
    
  • Properties: Lower melting point, sensitive to oxidation (converts to Coumarin), potential photochromic behavior.[1]

  • Action: Follow Protocol B (Requires inert atmosphere handling).

Part 2: Protocol A – Purification of 7-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

This protocol addresses the removal of unreacted aldehydes, inorganic salts, and oligomeric by-products.[1]

Phase 1: Chemical Decontamination (The "Bulk Clean")

Objective: Remove unreacted 4-chlorosalicylaldehyde and neutral organic impurities using pKa differences and chemoselectivity.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10–15 mL per gram of crude).[1] If solubility is poor, add small amounts of Methanol (MeOH), but keep EtOAc as the major carrier.[1]

  • Aldehyde Scavenging (Crucial): Wash the organic phase twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1][2][3][4] Bisulfite forms water-soluble adducts with unreacted aldehydes (starting material), pulling them into the aqueous phase.[1]

  • Acid-Base Extraction:

    • Extract the organic phase with saturated Sodium Bicarbonate (NaHCO₃) (3x).

    • Note: The carboxylic acid (pKa ~4) will deprotonate and move to the aqueous layer. Phenolic impurities (pKa ~8–10) will largely remain in the organic layer due to the mild pH (~8.5) of bicarbonate.[1]

  • Precipitation:

    • Collect the aqueous bicarbonate layer.

    • Cool to 0–5°C in an ice bath.[1]

    • Slowly acidify with 2N HCl to pH ~1–2.[1] The product should precipitate as a white or off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Phase 2: Recrystallization (Refinement)

Objective: Remove trace oligomers and improve crystal habit.[1]

Solvent SystemSuitabilityNotes
Ethanol / Water (80:20) High Most effective for coumarin-carboxylic acids.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Acetone Moderate Good for removing specific non-polar dimers.[1]
Acetic Acid Specialist Use only for highly stubborn, low-solubility samples.[1]

Recrystallization Protocol (EtOH/Water):

  • Suspend the semi-pure solid in absolute Ethanol.

  • Heat to reflux until dissolved. If insoluble particulates remain, filter hot.[1]

  • Add hot distilled water dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Add a few drops of Ethanol to clear the solution.[1]

  • Remove from heat and allow to cool to room temperature undisturbed for 2 hours, then move to 4°C overnight.

  • Filter crystals and wash with cold 50% EtOH.

Part 3: Protocol B – Purification of Non-Oxo 2H-Chromene Derivatives

Warning: This compound class is prone to ring-opening in strong base and oxidation to the coumarin form.[1]

  • Avoid Strong Bases: Do not use NaOH or vigorous bicarbonate washes, as ring opening or isomerization can occur.[1]

  • Chromatography (Preferred):

    • Stationary Phase: Neutral Silica Gel (acid-washed silica can degrade the vinyl ether moiety).[1]

    • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 70:30).[1]

    • Additive: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

  • Cold Precipitation: Dissolve in minimal Dichloromethane (DCM) at room temperature. Layer with 5 volumes of Pentane or Hexane.[1] Store at -20°C to induce crystallization.

Part 4: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for the purification workflow, ensuring you select the correct path based on your specific impurity profile.

PurificationWorkflow Start Crude 7-Chloro-2H-chromene-3-COOH CheckType Diagnostic: Is it Coumarin (2-oxo)? (MP >180°C, Stable) Start->CheckType Dissolve Dissolve in EtOAc CheckType->Dissolve Yes (Coumarin) Column Column Chromatography (Neutral Silica, Hex/EtOAc) CheckType->Column No (Sensitive 2H-Chromene) Bisulfite Wash w/ NaHSO3 (Removes Aldehyde) Dissolve->Bisulfite Bicarb Extract w/ NaHCO3 (Product to Aqueous) Bisulfite->Bicarb Acidify Acidify Aqueous (HCl) Precipitate Product Bicarb->Acidify Recryst Recrystallize (EtOH/Water) Acidify->Recryst

Caption: Workflow distinguishing the robust Acid-Base extraction path for Coumarin derivatives vs. the gentle chromatographic path for sensitive 2H-chromenes.

Part 5: Troubleshooting & FAQs

Q1: My product is persistently yellow/brown even after recrystallization. Why?

  • Cause: This is typically due to oligomerization of the chromene double bond or residual phenolic oxidation products.[1]

  • Solution: Perform an Activated Carbon (Charcoal) filtration .[1] Dissolve the compound in hot Ethanol (or the recrystallization solvent), add 5-10 wt% activated carbon, stir for 15 minutes at reflux, and filter hot through Celite. Then proceed with crystallization.[1]

Q2: The melting point is broad (e.g., 175–185°C). [1]

  • Cause: Solvent inclusion (solvates) or mixed crystal forms are common in chromene-3-carboxylic acids.[1]

  • Solution: Dry the sample under high vacuum (>0.1 mbar) at 60°C for 12 hours. If the range remains broad, check for the presence of the hydrolyzed ring-opened intermediate (a substituted cinnamic acid derivative) via NMR.[1]

Q3: Can I use NaOH instead of NaHCO₃ for extraction?

  • Risk: While 7-chloro-2-oxo-2H-chromene-3-carboxylic acid is relatively stable, strong bases like NaOH can open the lactone ring to form the soluble phenolate-carboxylate salt.[1] Upon acidification, it should re-close, but this adds unnecessary risk of side reactions or trapping water in the lattice.[1] Stick to Bicarbonate.

Q4: I have low recovery after the bicarbonate extraction.

  • Cause: The partition coefficient. The 7-chloro substituent increases lipophilicity.[1]

  • Solution: Ensure the aqueous phase is fully basic (pH >8). Perform "back-extraction": Extract the initial organic layer 3-4 times, then wash the combined aqueous layers once with fresh EtOAc before acidifying.[1]

References

  • Synthesis and Purification of Coumarin-3-Carboxylic Acids

    • Title: Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.[1]

    • Source:European Journal of Chemistry, 2023.[1]

    • URL:[Link][1]

  • Rh-Catalyzed Synthesis of 2H-Chromenes

    • Title: 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[1][5]

    • Source:Organic Letters, 2018.[1]

    • URL:[Link][1]

  • General Physical Properties & Safety

    • Title: 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid Product Inform
    • Source: Sigma-Aldrich / Merck.[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 7-chloro-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 7-chloro-2H-chromene-3-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing alternative approaches to empower researchers, scientists, and drug development professionals to build robust and reliable analytical methods. The focus is on creating self-validating protocols grounded in established scientific principles and regulatory standards.

Foundational Analysis: Understanding the Analyte

Before any injection is made, a thorough understanding of the target analyte, 7-chloro-2H-chromene-3-carboxylic acid, is paramount. Its chemical structure dictates its behavior in a chromatographic system and guides our entire method development strategy.

  • Structure: The molecule consists of a chlorinated chromene heterocyclic system linked to a carboxylic acid group.

  • Key Physicochemical Properties:

    • Acidity: The carboxylic acid moiety (pKa is estimated to be in the range of 3-5, typical for carboxylic acids) makes the molecule ionizable. This is the most critical factor for controlling retention and peak shape in reversed-phase HPLC. At a mobile phase pH above its pKa, the molecule will be deprotonated (ionized), making it highly polar and poorly retained.

    • Hydrophobicity: The fused ring system and the chlorine atom confer significant non-polar character, making it an ideal candidate for reversed-phase chromatography.[1]

    • UV Chromophore: The conjugated aromatic system allows for strong UV absorbance, making UV-based detection a straightforward and sensitive choice.

    • Chirality: The carbon at position 2 of the 2H-chromene ring is a stereocenter. This means the molecule exists as a pair of enantiomers. For pharmaceutical applications, where enantiomers can have vastly different pharmacological and toxicological profiles, separating and quantifying them individually is often a regulatory necessity.

This initial analysis leads us to a crucial decision point: are we developing a method for general purity and quantification (achiral), or do we need to resolve the enantiomers (chiral)? This guide will compare both pathways.

The Achiral Approach: Reversed-Phase Method for Purity & Assay

The primary objective here is to develop a robust, stability-indicating method to quantify 7-chloro-2H-chromene-3-carboxylic acid and resolve it from any potential process impurities or degradation products.

The Causality of Column Selection

The stationary phase is the heart of the separation. The choice is not arbitrary but is based on predictable molecular interactions.

Table 1: Comparison of Potential Achiral Stationary Phases

Stationary PhasePrimary Interaction MechanismRationale for 7-chloro-2H-chromene-3-carboxylic acidPotential Outcome
C18 (L1) Hydrophobic interactionsPrimary Choice. The long alkyl chains will strongly interact with the non-polar chromene ring system, providing excellent retention.[1]Good retention and high potential for resolving non-polar to moderately polar impurities.
C8 (L7) Hydrophobic interactionsLess retentive than C18. A good alternative if retention on C18 is excessive, leading to long run times or high organic solvent usage.Shorter run times. May provide different selectivity for closely eluting impurities compared to C18.
Phenyl-Hexyl (L11) Hydrophobic & π-π interactionsThe phenyl groups offer π-π stacking interactions with the aromatic ring of the analyte.Enhanced selectivity for aromatic impurities or those with different electronic properties. Can be a powerful tool if C18/C8 fails to resolve critical pairs.
Mobile Phase Optimization: The Power of pH

For an acidic compound like ours, mobile phase pH is the most powerful tool for controlling retention and ensuring symmetrical peak shape.[2] The guiding principle is ion suppression . To maximize retention on a reversed-phase column, the analyte should be in its neutral, non-ionized state. This is achieved by setting the mobile phase pH at least 2 units below the analyte's pKa.[3]

  • Experimental Approach:

    • Initial Condition: Start with a mobile phase pH of ~2.5. This ensures the carboxylic acid is fully protonated (COOH), maximizing its hydrophobicity and retention.

    • Buffer Selection: Use a buffer to maintain a stable pH. 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent starting points for low pH work.[4] Phosphate buffers can also be used but may precipitate with high concentrations of acetonitrile.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as a starting solvent due to its lower viscosity and higher elution strength.

Experimental Workflow & Protocol

The following workflow provides a systematic approach to developing the achiral method.

Achiral_Workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization A Select Column (e.g., C18, 5 µm, 4.6x150 mm) B Prepare Mobile Phase A: 0.1% H3PO4 in H2O B: Acetonitrile (ACN) A->B C Set Initial Conditions Flow: 1.0 mL/min Temp: 30°C Detection: PDA (210-400 nm) B->C D Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) C->D E Analyze Scouting Run Determine λmax Approx. Elution %B D->E F Optimize Gradient Adjust slope around elution %B for better resolution E->F G Evaluate Peak Shape (Tailing Factor) F->G I Finalize Method (Isocratic or Gradient) F->I H Fine-tune pH / Modifier (If Tailing > 1.5) G->H If Needed H->F

Caption: Workflow for Achiral HPLC Method Development.

Protocol 1: Achiral Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA/UV at an optimal wavelength determined from the scouting run (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Scouting Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Optimization: Based on the retention time from the scouting run, create a shallower gradient around the elution point to improve the resolution of the main peak from its impurities. For example, if the peak elutes at 60% B, a new gradient could be 40-70% B over 15 minutes.

The Chiral Approach: Resolving the Enantiomers

If the stereochemistry of 7-chloro-2H-chromene-3-carboxylic acid is critical, a chiral separation method is required. This is a distinct and more empirical process than achiral development.[5]

The Critical Choice: Chiral Stationary Phases (CSPs)

Unlike achiral separations that rely on general hydrophobicity, chiral separations depend on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[6] Polysaccharide-based CSPs are the industry workhorse due to their broad applicability.[7]

Table 2: Comparison of Primary Chiral Stationary Phases

CSP TypeCommon Trade NamesTypical Mobile Phase ModeRationale and Considerations
Amylose Derivatives Chiralpak® AD, IA, IBNormal Phase (Hexane/Alcohol) is the primary screening mode. Some are compatible with Reversed Phase.Often provides excellent selectivity for a wide range of compounds. The helical structure of the amylose creates chiral grooves for interaction.
Cellulose Derivatives Chiralcel® OD, OJNormal Phase (Hexane/Alcohol) is the primary screening mode. Some are compatible with Reversed Phase.Complementary to amylose phases. The more rigid structure of cellulose can offer different enantioselectivity.
Mobile Phase Strategy for Chiral Separations

For polysaccharide CSPs, Normal Phase (NP) chromatography is the most common starting point.

  • Solvent System: A mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). The alcohol acts as the polar modifier, and its percentage is the primary tool for adjusting retention and resolution.

  • Acidic Modifier: Since our analyte is an acid, peak shape can be poor due to interactions with the CSP support. Adding a small amount (e.g., 0.1%) of an acid like TFA to the mobile phase is crucial to suppress analyte ionization and improve peak symmetry.[6]

Experimental Workflow & Protocol

Chiral method development is a screening process. The goal is to test a few select CSPs with standard mobile phases to find a "hit" (i.e., any baseline separation), which can then be optimized.

Chiral_Workflow cluster_screening Phase 1: CSP & Solvent Screening cluster_opt Phase 2: Optimization A Select CSPs (e.g., Amylose & Cellulose based) B Prepare NP Mobile Phases 1. Hex/IPA (90/10) + 0.1% TFA 2. Hex/EtOH (90/10) + 0.1% TFA A->B C Inject on CSP 1 with Mobile Phase 1 & 2 B->C D Inject on CSP 2 with Mobile Phase 1 & 2 C->D E Identify 'Hit' (Partial or Baseline Separation) D->E F Optimize Alcohol % (Increase % to decrease RT, Decrease % to increase Rs) E->F G Adjust Temperature (Test 15°C, 25°C, 40°C to alter selectivity) F->G H Finalize Isocratic Method G->H

Caption: Workflow for Chiral HPLC Method Screening.

Protocol 2: Chiral Screening

  • Columns:

    • Column 1: Amylose-based CSP (e.g., Chiralpak® IA), 4.6 x 250 mm, 5 µm.

    • Column 2: Cellulose-based CSP (e.g., Chiralcel® OD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phases (Isocratic):

    • MP1: 90:10 (v/v) n-Hexane : Isopropanol + 0.1% TFA.

    • MP2: 90:10 (v/v) n-Hexane : Ethanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at the determined λmax.

  • Procedure: Inject the racemic standard onto each column with each mobile phase. Evaluate the chromatograms for any signs of peak splitting or separation.

  • Optimization: Once a promising condition is found, systematically adjust the alcohol percentage in 2-5% increments to optimize the resolution (Rs). A lower percentage generally increases retention and resolution.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed (either achiral or chiral), its performance must be formally verified through validation. This process demonstrates that the method is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Table 3: Key Validation Parameters (ICH Q2(R2))

ParameterPurposeTypical Acceptance Criteria (for Assay/Purity)
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (PDA), resolution > 2.0 between analyte and adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same lab, short interval) and Intermediate Precision (different days/analysts).Relative Standard Deviation (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the target concentration.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters (e.g., resolution, tailing) remain within acceptable limits.

Conclusion and Recommendations

The development of a robust HPLC method for 7-chloro-2H-chromene-3-carboxylic acid requires a structured, scientific approach.

  • For routine quality control, purity analysis, and general assay , a reversed-phase achiral method is the most efficient and appropriate choice. A C18 column with an acidic mobile phase (pH ~2.5) using an ACN/water gradient provides a strong foundation for a reliable, stability-indicating method.

  • For applications where the individual enantiomers must be quantified , such as in pharmacokinetic studies or for the final drug substance release, a chiral HPLC method is mandatory. A screening approach using both amylose and cellulose-based CSPs under normal phase conditions with an acidic modifier is the most effective strategy to achieve enantiomeric resolution.

Both pathways, while different in their experimental details, are united by the core principles of understanding the analyte's chemistry, making logical experimental choices, and rigorously validating the final procedure against internationally recognized standards like those from the USP and ICH.[10][11][12]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.org. Available from: [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]

  • U.S. Pharmacopeial Convention. (2008). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • Agilent Technologies. Revisions per USP 621. Agilent. Available from: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • PubMed. (2013). Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4.4, 55-60. Available from: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]

  • YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available from: [Link]

  • Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information Enantioselective One-Pot Synthesis of 4H-Chromene Derivatives Catalyzed by A Chiral Ni(II) Complex. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 20300-58-7 | 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]

  • SIELC Technologies. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • YouTube. (2020). Strategies for HPLC Method Development - Webinar Recording. Available from: [Link]

  • ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available from: [Link]

Sources

Comparative Biological Efficacy of 6-Chloro vs. 7-Chloro Chromene Derivatives: A Mechanistic and SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the question of how seemingly minor structural modifications can drastically alter a compound's biological profile. In the realm of drug discovery, the chromene (benzopyran) scaffold is a privileged pharmacophore. When optimizing this scaffold, halogenation—specifically chlorination—is a primary strategy used to modulate lipophilicity, metabolic stability, and target affinity.

However, the exact positional isomerism of the chlorine atom dictates the biological outcome. This guide provides an objective, data-driven comparison of 6-chloro versus 7-chloro chromene derivatives, focusing on their mechanistic differences, quantitative efficacy, and the self-validating protocols required to evaluate them.

Structural Causality: Why the Chlorine Position Matters

Structure-Activity Relationship (SAR) studies are not just catalogs of IC50 values; they are maps of molecular interactions. Shifting a chlorine atom from the C6 to the C7 position on the chromene fused-benzene ring fundamentally changes the molecule's electronic distribution and spatial geometry[1].

  • Steric Fit and Receptor Pockets: In highly specific targets like the 5-HT2C receptor (5-HT2CR), the 7-position aligns perfectly with hydrophobic binding pockets. Conversely, a chlorine at the 6-position often introduces steric clashes that prevent optimal receptor docking, leading to a dramatic loss in potency[2].

  • Electronic Effects (-I, +M): Chlorine exerts an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). In anticancer applications, placing the chlorine at the C7 position consistently enhances lipophilicity and membrane permeability, which correlates directly with increased cytotoxic potency against various human carcinoma cell lines[3].

Quantitative Efficacy Comparison

To objectively compare these isomers, we must look at standardized in vitro data. The table below summarizes the biological efficacy of 6-chloro and 7-chloro derivatives across two distinct therapeutic targets: neurological receptor agonism and oncology.

Compound SeriesBiological Target / Assay6-Chloro Derivative Efficacy7-Chloro Derivative EfficacyMechanistic Observation
Spiro[chromene-2,4′-piperidine]s 5-HT2C Receptor Agonism (EC50)2154 nM (Low Potency)121.5 nM (High Potency)7-Cl provides an optimal steric fit for the 5-HT2CR pocket without triggering off-target 5-HT2BR activation.
Chromenopyridones Cytotoxicity (Human Cancer Cell Lines)Moderate IC50Enhanced IC50 (Highly Active)The electron-withdrawing nature of 7-Cl enhances lipophilicity, driving superior intracellular accumulation.

Data synthesized from established SAR studies on spiro-chromenes[2] and chromenopyridones[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires robust, reproducible methodologies. Below are the field-proven protocols for synthesizing and evaluating these compounds, complete with the causality behind each step.

Protocol A: Microwave-Assisted Synthesis of Chloro-Chromenes

Traditional reflux methods can take hours and yield complex mixtures. Microwave synthesis provides uniform heating, driving the reaction to completion in minutes while minimizing side products[1].

  • Preparation: In a 10 mL microwave reaction vessel, combine 1.0 mmol of the appropriate chloro-substituted phenol (e.g., 3-chlorophenol for the 7-chloro derivative, 4-chlorophenol for the 6-chloro derivative), 1.0 mmol of malononitrile, and 1.0 mmol of an aromatic aldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine.

    • Causality: Piperidine acts as a basic catalyst to deprotonate the malononitrile, initiating the Knoevenagel condensation necessary for ring closure.

  • Irradiation: Seal the vessel and irradiate at 140°C for 2–5 minutes.

  • Self-Validating Step: Monitor reaction progress via Thin-Layer Chromatography (TLC). Upon completion, cool to room temperature to precipitate the solid. Post-synthesis 1H-NMR must show the disappearance of the aldehyde proton peak, confirming the successful formation of the chromene core.

Protocol B: Gq-Biased 5-HT2C Receptor Calcium Flux Assay

This assay measures the functional agonism of the synthesized chromenes by tracking intracellular calcium release[2].

  • Cell Seeding: Seed HEK293 cells stably expressing the 5-HT2C receptor into a 96-well plate (1 × 10⁴ cells/well) and incubate for 24 hours.

    • Causality: Using a stable cell line ensures consistent receptor density across all wells, which is critical for calculating reproducible EC50 values.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 1 hour.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, cellular esterases cleave the AM group, trapping the fluorescent dye. This allows real-time monitoring of calcium release triggered by Gq-protein activation.

  • Compound Treatment: Add serial dilutions (10 nM to 10 μM) of the 6-chloro and 7-chloro chromene derivatives.

  • Self-Validating Step: Include a known full agonist (e.g., 5-HT) as a positive control and a selective 5-HT2CR antagonist as a negative control. If the antagonist abolishes the fluorescent signal, the causality between the chromene derivative and 5-HT2CR activation is definitively confirmed.

Mechanistic Workflows & Pathway Visualizations

To conceptualize the experimental design and the biological mechanism of action, refer to the following logical diagrams.

SAR Evaluation Workflow

SAR_Workflow N1 Rational Drug Design (Chromene Scaffold) N2 Microwave-Assisted Synthesis N1->N2 N3 Positional Isomers N2->N3 N4 6-Chloro Derivatives N3->N4 N5 7-Chloro Derivatives N3->N5 N6 In Vitro Efficacy Screening (Receptor & Cytotoxicity Assays) N4->N6 N5->N6 N7 Lead Selection (High Potency & Selectivity) N6->N7

Experimental workflow for the synthesis and SAR evaluation of chloro-chromene derivatives.
Gq-Biased Signaling Pathway

Signaling_Pathway Ligand 7-Chloro Chromene (Potent Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Optimal Steric Fit Gq Gq-Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Gq-biased signaling pathway activated by 7-chloro chromene derivatives via the 5-HT2C receptor.

References

  • Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. Source: PubMed Central (PMC). URL:[Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Source: PubMed Central (PMC). URL:[Link]

Sources

A Comparative Spectroscopic Guide to 7-chloro-2H-chromene-3-carboxylic acid: An In-Depth Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic characterization of 7-chloro-2H-chromene-3-carboxylic acid, a molecule of interest within the broader class of chromenes known for their significant pharmacological activities. Given the sparse availability of consolidated experimental data for this specific derivative, this document employs a comparative methodology. We will present a predicted spectroscopic profile for the target molecule, rigorously grounded in experimental data from structurally related analogues. This approach not only offers a robust analytical framework for this compound but also serves as a practical guide for researchers characterizing novel chromene derivatives.

Our analysis will be built upon a comparison with key analogues to logically deduce the influence of specific structural features:

  • Analogue A: 2-Oxo-2H-chromene-3-carboxylic acid (Coumarin-3-carboxylic acid): To establish the baseline spectral features of the carboxylic acid-substituted pyrone ring.

  • Analogue B: 7-chloro-2H-chromen-2-one (7-Chlorocoumarin): To isolate and understand the spectroscopic impact of the chlorine substituent at the C7 position on the aromatic ring.

By integrating the principles of each major spectroscopic technique with the empirical data from these analogues, we can construct a reliable and scientifically sound characterization of the target molecule.

Molecular Structure and Atom Numbering

A clear structural representation is paramount for interpreting spectroscopic data, particularly for NMR analysis. The structure of 7-chloro-2H-chromene-3-carboxylic acid is shown below, with atoms systematically numbered to facilitate the discussion of chemical shifts and couplings.

Caption: Structure of 7-chloro-2H-chromene-3-carboxylic acid with IUPAC numbering.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). It is an exceptionally powerful tool for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency range. For our target molecule, we expect to identify key vibrations associated with the carboxylic acid (O-H and C=O), the aromatic ring (C=C and C-H), the chromene ether (C-O), and the chloro-substituent (C-Cl).

Predicted FT-IR Data for 7-chloro-2H-chromene-3-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretch (from carboxylic acid dimer)
~3100-3000MediumAromatic C-H stretch
~2960-2850Medium-WeakAliphatic C-H stretch (C2-H₂)
~1710-1690Strong, SharpC=O stretch (conjugated carboxylic acid)
~1640-1620MediumC=C stretch (pyran ring)
~1600, ~1475Medium-WeakC=C stretches (aromatic ring)
~1280-1200StrongC-O stretch (aryl ether, O1)
~950-900Broad, MediumO-H bend (out-of-plane, from carboxylic acid)
~850-800StrongC-H bend (aromatic, para-substituted pattern)
~780-740StrongC-Cl stretch

Comparative Data Analysis and Interpretation

The predicted spectrum is derived from established functional group frequencies and data from related compounds.[1][2][3]

  • O-H and C=O Stretches: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, resulting in a very broad O-H stretching band from ~3300-2500 cm⁻¹.[4][5] The C=O stretch is expected around 1690 cm⁻¹, which is lower than a simple saturated acid due to conjugation with the C3=C4 double bond. This is consistent with values seen in various coumarin-3-carboxylic acids.[6]

  • C=C and C-H Stretches: Aromatic C=C stretches typically appear as a pair of bands around 1600 and 1475 cm⁻¹. The C=C bond within the pyran ring (C3=C4) is expected at a higher frequency (~1630 cm⁻¹). Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group at C2 will be just below 3000 cm⁻¹.[7]

  • C-O and C-Cl Stretches: The strong aryl ether C-O stretch is a key feature of the chromene ring. The C-Cl stretch is expected in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal to no sample preparation.[8][9]

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize (typically >15 minutes).

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, perform a background scan to measure the ambient atmosphere, which will be subtracted from the sample spectrum.[10]

  • Sample Application: Place a small amount of the solid 7-chloro-2H-chromene-3-carboxylic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.[11]

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp with solvent to remove all traces of the sample.

UV-Visible (UV-Vis) Spectroscopy

Principle and Rationale UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals (e.g., π → π* transitions). The wavelength of maximum absorbance (λmax) is related to the extent of the conjugated π-system in the molecule. The chromene ring system is a strong chromophore, and its absorption spectrum is sensitive to substituents on the aromatic ring.

Predicted UV-Vis Data for 7-chloro-2H-chromene-3-carboxylic acid

SolventPredicted λmax (nm)Transition Type
Ethanol~215-225π → π
~280-290π → π
~320-330π → π*

Comparative Data Analysis and Interpretation

  • Chromophore System: The core chromophore is the benzopyran system. Unconjugated carboxylic acids absorb weakly around 210 nm, but here the group is part of an extended conjugated system.[4][12]

  • Substituent Effects: Benzene itself shows primary and secondary absorption bands.[13] The fusion of the pyran ring and the presence of the carboxylic acid group extend the conjugation, causing a bathochromic (red) shift of these bands to longer wavelengths. The chlorine atom at C7, being an auxochrome with electron-donating resonance effects (+R) and electron-withdrawing inductive effects (-I), is expected to cause a further modest red shift compared to the unsubstituted 2H-chromene-3-carboxylic acid. The multiple bands observed are characteristic of complex aromatic systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 Absorbance Units).

  • Instrument Setup: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 20 minutes.

  • Blanking/Zeroing: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline (or "autozero") measurement. This subtracts any absorbance from the solvent and the cuvette itself.[14][15]

  • Sample Measurement: Rinse the same cuvette with a small amount of the sample solution, then fill it. Place it in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information on functional groups and neighboring atoms. Spin-spin coupling between adjacent protons reveals connectivity.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for 7-chloro-2H-chromene-3-carboxylic acid (in DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~12.5-13.5broad singlet-1H
H4~7.8-8.0singlet-1H
H5~7.6-7.7doubletJ ≈ 8.51H
H8~7.4-7.5doubletJ ≈ 2.01H
H6~7.2-7.3doublet of doubletsJ ≈ 8.5, 2.01H
H2~4.8-5.0singlet-2H

Comparative Data Analysis and Interpretation

  • Carboxylic Acid Proton: The acidic proton is highly deshielded and often appears as a broad singlet far downfield, which disappears upon D₂O exchange.[16]

  • Aromatic Protons (H5, H6, H8): Aromatic protons typically resonate between 6.5-8.0 ppm.[17][18] In Analogue B (7-chlorocoumarin), the aromatic protons show distinct signals.[19] The chlorine at C7 will deshield the ortho proton (H6, H8) and to a lesser extent the meta proton (H5). We expect a typical three-proton pattern for a 1,2,4-trisubstituted benzene ring:

    • H5: Coupled only to H6 (ortho coupling, J ≈ 8-9 Hz), appearing as a doublet.

    • H6: Coupled to both H5 (ortho) and H8 (meta, J ≈ 2-3 Hz), appearing as a doublet of doublets.

    • H8: Coupled only to H6 (meta), appearing as a doublet with a small coupling constant.

  • Vinylic Proton (H4): This proton is on an electron-deficient double bond, conjugated to both the carboxylic acid and the aromatic ring, leading to a significant downfield shift (~7.8-8.0 ppm). Since it has no adjacent protons, it will be a sharp singlet.

  • Aliphatic Protons (H2): The two protons at the C2 position are in a benzylic and allylic position next to an oxygen atom, shifting them to ~4.8-5.0 ppm. They are chemically equivalent and have no adjacent protons, so they will appear as a singlet integrating to 2H.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for 7-chloro-2H-chromene-3-carboxylic acid (in DMSO-d₆)

CarbonPredicted δ (ppm)
COOH~165-168
C4a~152-154
C8a~148-150
C7~132-134
C5~128-130
C3~126-128
C6~124-126
C4~122-124
C8~118-120
C2~65-68

Comparative Data Analysis and Interpretation

  • Carbonyl and Aromatic Carbons: The carboxylic acid carbonyl carbon is the most deshielded (~165-168 ppm). The aromatic and vinylic carbons appear in the 110-155 ppm range.[18]

  • Substituent Effects: The carbon directly attached to chlorine (C7) will show a large chemical shift due to the halogen's electronegativity. The carbons ortho and para to the chlorine will be slightly shielded, while the meta carbons are less affected. The carbons attached to oxygen (C4a, C8a) will be significantly deshielded.

  • Aliphatic Carbon (C2): The C2 carbon, being an sp³ carbon attached to an oxygen, will appear significantly upfield compared to the sp² carbons, likely in the 65-68 ppm range.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[20][21]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Instrumentation: Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, resolved peaks.

  • Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). Typically 8-16 scans are sufficient.

    • ¹³C NMR: Acquire a 1D carbon spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon. Many more scans are required due to the low natural abundance of ¹³C. DEPT experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.[22]

  • Data Processing: The acquired FID is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced (e.g., to the residual solvent peak or TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Caption: A logical workflow for structure elucidation using various NMR experiments.

Mass Spectrometry (MS)

Principle and Rationale Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺˙). This ion is often unstable and fragments in a predictable way, providing a "fingerprint" that can be used to deduce the molecular structure. The presence of a chlorine atom is easily identified due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio), which results in a characteristic M⁺˙ and M+2 peak pattern.

Predicted Mass Spectrometry Data for 7-chloro-2H-chromene-3-carboxylic acid

m/z (Proposed)Ion FormulaFragment Structure/OriginKey Feature
224/226[C₁₀H₇ClO₃]⁺˙Molecular Ion (M⁺˙)3:1 isotope pattern
207/209[C₁₀H₆ClO₂]⁺[M - OH]⁺Loss of hydroxyl radical
180/182[C₉H₅ClO]⁺˙[M - CO₂]⁺˙Decarboxylation
179/181[C₁₀H₆ClO]⁺[M - COOH]⁺Loss of carboxyl radical
145[C₉H₆O]⁺[M - CO₂ - Cl]⁺Decarboxylation then loss of Cl radical

Comparative Data Analysis and Interpretation

The fragmentation of chromenes often involves characteristic pathways.[23][24]

  • Molecular Ion: The molecular ion peak will be observed at m/z 224 (for ³⁵Cl) and 226 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which is a definitive indicator of a single chlorine atom.[6]

  • Loss of Carboxyl Group: A primary fragmentation pathway for carboxylic acids is the loss of the -OH group (M-17) or the entire -COOH group (M-45). Decarboxylation (loss of CO₂, M-44) is also very common.

  • Retro-Diels-Alder (RDA): While less common for this specific structure compared to chromenes with different substitution, an RDA reaction on the pyran ring could occur, though it is not predicted to be a major pathway here.

  • Loss of Chlorine: Subsequent fragmentation of the primary ions will involve the loss of the chlorine radical (a loss of 35 or 37 amu).

G M [M]⁺˙ m/z 224/226 M_minus_OH [M-OH]⁺ m/z 207/209 M->M_minus_OH - •OH M_minus_CO2 [M-CO₂]⁺˙ m/z 180/182 M->M_minus_CO2 - CO₂ M_minus_COOH [M-COOH]⁺ m/z 179/181 M->M_minus_COOH - •COOH Fragment_145 [C₉H₆O]⁺ m/z 145 M_minus_CO2->Fragment_145 - •Cl

Caption: Predicted primary fragmentation pathways for 7-chloro-2H-chromene-3-carboxylic acid in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility for GC analysis, though direct injection is often possible.

  • GC Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation from any impurities.

  • MS Conditions (EI):

    • Ionization Energy: Use the standard 70 eV.

    • Source Temperature: Typically set around 230 °C.

    • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 40-300).

  • Data Analysis: Analyze the total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum for that peak, identifying the molecular ion (M⁺˙) with its characteristic M+2 chlorine isotope pattern and the major fragment ions.

Conclusion

This guide establishes a detailed and predicted spectroscopic profile for 7-chloro-2H-chromene-3-carboxylic acid through a comparative analysis of related compounds. The key predicted features are: a strong carbonyl absorption near 1690 cm⁻¹ in the FT-IR spectrum; a complex UV absorption profile with a λmax around 320-330 nm; a distinctive ¹H NMR pattern with a downfield vinylic singlet (H4) and a three-proton aromatic system; and a mass spectrum defined by a molecular ion at m/z 224/226 and characteristic losses from the carboxylic acid group. By grounding these predictions in empirical data and established spectroscopic principles, this guide provides a reliable and comprehensive resource for the identification and characterization of this molecule and serves as a template for the analysis of other novel heterocyclic compounds.

References

  • ALWSCI Blogs. (2025). How To Prepare And Run An NMR Sample.
  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • BenchChem. (2025).
  • WebSpectra. IR Absorption Table.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (2025). MDPI.
  • Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart.
  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permangan
  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies.
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  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Table of Characteristic Proton NMR Shifts.
  • Bruker. (2020).
  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid
  • Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid comput
  • LibreTexts. (2024). 15.
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temper
  • Spectroscopy Online. (2025).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Wikipedia contributors. (n.d.).
  • LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Iowa State University. NMR Sample Preparation.
  • UV – VIS spectrometer.
  • UV-Vis Spectroscopy.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
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Validating purity of 7-chloro-2H-chromene-3-carboxylic acid using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that a single analytical technique is sufficient for purity validation. However, for halogenated organic building blocks like 7-chloro-2H-chromene-3-carboxylic acid (CAS: 482374-64-1)[1], relying solely on a single method introduces critical blind spots.

This chromene derivative features both a hydrophobic halogenated ring and a highly polar carboxylic acid moiety. These contrasting functional groups dictate its behavior across different stationary and mobile phases. To establish true chemical purity and structural identity, a synergistic approach using both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is required.

This guide objectively compares the performance of both techniques, explains the mechanistic causality behind the experimental parameters, and provides self-validating protocols for rigorous purity assessment.

The Analytical Dilemma: TLC vs. LC-MS

While TLC and LC-MS are both chromatographic techniques, they operate on fundamentally different physical principles and offer contrasting data profiles[2].

  • TLC (Normal Phase): Relies on the adsorption of the analyte onto a polar stationary phase (silica gel). It is rapid and cost-effective but limited by low resolution and a lack of structural elucidation[3].

  • LC-MS (Reversed Phase): Relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase, coupled with mass-to-charge (

    
    ) detection. It provides exceptional sensitivity and definitive structural confirmation but requires expensive instrumentation and longer run times[4].
    

Discrepancies between the two are common. For instance, a sample might show three spots on a silica TLC plate but only one peak on a C18 LC-MS chromatogram due to the differing selectivities of the stationary phases or the presence of geometrical isomers[5]. Therefore, orthogonal testing is mandatory.

Comparative Performance Data
MetricThin Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation Mechanism Adsorption (Normal Phase: Silica)Partitioning (Reversed Phase: C18)
Sensitivity (LOD) Moderate (

g range)
Extremely High (ng to pg range)[2]
Data Output Retention Factor (

), UV absorbance
Retention Time (

), UV spectrum,

ratio
Structural ID None (Comparison to standard only)High (Molecular weight, isotopic pattern)
Throughput / Speed High (Multiple samples simultaneously)Moderate (Sequential injections, ~5-15 min/run)
Cost per Analysis Very Low (< $1)High ($15 - $50+)

Decision Workflow for Purity Validation

To optimize both time and resources, purity validation should follow a logical, step-wise progression. Below is the standard workflow utilized in pharmaceutical development for screening intermediates.

PurityWorkflow Start Synthesized 7-Chloro-2H-chromene- 3-carboxylic acid TLC Step 1: TLC Screening (Rapid Purity Check) Start->TLC TLC_Check Single Spot & Expected Rf? TLC->TLC_Check Repurify Repurify (Flash Chromatography) TLC_Check->Repurify No LCMS Step 2: LC-MS Validation (Mass ID & Quantitation) TLC_Check->LCMS Yes Repurify->TLC LCMS_Check Single UV Peak & Correct m/z? LCMS->LCMS_Check LCMS_Check->Repurify No Pure Validated Pure Compound (Ready for Downstream Assay) LCMS_Check->Pure Yes

Logical workflow for orthogonal purity validation of synthetic intermediates.

Methodological Deep Dive & Self-Validating Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. This means incorporating internal checks that prove the method worked independently of the sample's result.

A. TLC Protocol: The Causality of Acid Modifiers

The Chemical Challenge: 7-chloro-2H-chromene-3-carboxylic acid contains a free carboxylic acid. If run on standard silica gel with a neutral solvent (e.g., Hexane/Ethyl Acetate), the acidic proton will strongly hydrogen-bond with the silanol groups on the silica. This causes severe "streaking," making purity assessment impossible[3]. The Solution: We must add an acid modifier (e.g., 1-5% Acetic Acid or Formic Acid) to the mobile phase. Causality: The bulk acid in the solvent suppresses the ionization of the analyte's carboxylic acid, keeping it in its neutral, protonated state, which elutes as a tight, well-defined spot.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mixture of Hexane : Ethyl Acetate : Glacial Acetic Acid (60:40:2 v/v/v).

  • Chamber Saturation: Place a filter paper in the developing chamber, add the mobile phase, and seal for 10 minutes. Validation: Saturation prevents solvent evaporation from the plate face, ensuring reproducible

    
     values[3].
    
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane/Methanol (9:1).

  • Co-Spotting (Self-Validation Step): On a silica gel 60 F254 plate, mark three origins.

    • Lane 1: Reference Standard.

    • Lane 2: Co-spot (Standard + Sample applied to the same point).

    • Lane 3: Unknown Sample.

    • Why Co-spot? If the sample and standard are identical, Lane 2 will resolve as a single, perfect circle. If they are different isomers or compounds, Lane 2 will form a "figure-8" or two distinct spots, validating the resolving power of the system.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry thoroughly. Visualize under short-wave UV light (254 nm) due to the conjugated chromene ring.

B. LC-MS Protocol: The Causality of Isotopic Signatures

The Chemical Challenge: We must separate the compound from structurally similar synthetic impurities and confirm its exact identity. The Solution: A Reversed-Phase C18 column is used. Because the molecule is acidic, the mobile phase must be buffered at an acidic pH (0.1% Formic Acid) to ensure the compound remains protonated and retains well on the hydrophobic C18 phase. For Mass Spectrometry, we utilize Electrospray Ionization in Negative Mode (ESI-) . Causality: Carboxylic acids readily lose a proton to form a stable


 anion.

Furthermore, the presence of the Chlorine atom provides a built-in validation metric. Chlorine exists naturally as two stable isotopes:


 (75%) and 

(25%). Therefore, a pure sample must exhibit a distinct 3:1 isotopic cluster in the mass spectrum.

Step-by-Step Protocol (Adapted from FDA/USP Guidelines)[4][6]:

  • System Setup:

    • Column: C18, 2.1 x 50 mm, 1.8

      
      m (UHPLC).
      
    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Sample Preparation: Dilute the sample to 10

    
    g/mL in Methanol:Water (50:50). Filter through a 0.22 
    
    
    
    m PVDF syringe filter.
  • Self-Validating Injection Sequence:

    • Injection 1 (Blank): 50:50 Methanol:Water. Validation: Proves there is no carryover from previous runs or column contamination[4].

    • Injections 2-6 (System Suitability Standard): 5 replicate injections of the reference standard. Validation: The Relative Standard Deviation (RSD) of the retention time and peak area must be < 2.0% to prove instrument stability before sample analysis[4].

    • Injection 7 (Sample): Analyze the unknown.

  • Data Interpretation:

    • Check the UV chromatogram (typically at 254 nm) for a single peak. Calculate purity by Area Normalization (Target Peak Area / Total Peak Area x 100).

    • Extract the mass spectrum for the target peak. The exact mass of 7-chloro-2H-chromene-3-carboxylic acid (

      
      ) is ~210.01  g/mol . In ESI- mode, look for the 
      
      
      
      peak at
      
      
      208.9.
    • Critical Check: Verify the presence of the

      
       isotope peak at 
      
      
      
      210.9 at roughly 33% the intensity of the
      
      
      208.9 peak.

Conclusion

For the rigorous purity validation of 7-chloro-2H-chromene-3-carboxylic acid, neither TLC nor LC-MS should be used in isolation. TLC provides a rapid, cost-effective preliminary screen that excels at identifying highly polar impurities that might irreversibly bind to an LC column. Conversely, LC-MS provides the definitive quantitative and structural data—specifically leveraging the


 ionization and the 3:1 chlorine isotopic signature—required for regulatory compliance and downstream drug development confidence.

References

  • Chemistry LibreTexts. "Thin Layer Chromatography". Analytical Techniques. Available at:[Link]

  • ResearchGate. "Discrepancy between TLC and LC-MS?". Analytical Chemistry Discussions. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method". FDA Regulatory Methods. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Quantification of 7-chloro-2H-chromene-3-carboxylic acid: A Comparative Analysis of Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Niche Pharmaceutical Building Block

7-chloro-2H-chromene-3-carboxylic acid (CAS No. 482374-64-1) is a heterocyclic building block of increasing interest within medicinal chemistry and materials science. The chromene scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor and anti-inflammatory properties[1][2]. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify this molecule is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance.[3]

This guide provides a comprehensive comparison of strategies for the precise quantification of 7-chloro-2H-chromene-3-carboxylic acid. We will navigate the landscape of available reference materials, present a detailed, validated High-Performance Liquid Chromatography (HPLC) workflow for when a certified standard is unavailable, and compare this traditional approach with the powerful alternative of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require robust analytical methods to support their research and development endeavors.

The Reference Standard Landscape: Navigating Purity, Certification, and Availability

The foundation of any quantitative analysis is the reference standard. An ideal reference material is a Certified Reference Material (CRM) produced by a national metrology institute, such as NIST, or a commercial producer accredited to ISO 17034.[4][5] These materials have a certified property value, an associated uncertainty, and established metrological traceability.

A search for a dedicated CRM for 7-chloro-2H-chromene-3-carboxylic acid reveals a significant challenge: at present, no such standard is readily available from major pharmacopeias or metrological institutes. Researchers must therefore turn to commercially available analytical-grade reagents. While these are often of high purity, they lack the certified characterization and metrological traceability of a true CRM.[6] This necessitates a rigorous in-house qualification process to establish a well-characterized "working standard."

Below is a comparison of typical commercially available grades of 7-chloro-2H-chromene-3-carboxylic acid.

Parameter Supplier A (Typical) Supplier B (Typical) Ideal Certified Reference Material (CRM)
Product Name 7-Chloro-2H-chromene-3-carboxylic acid7-Chloro-2H-chromene-3-carboxylic acid7-Chloro-2H-chromene-3-carboxylic acid CRM
CAS Number 482374-64-1[7]482374-64-1[8]482374-64-1
Stated Purity ≥97% (by HPLC)≥95%Certified Value (e.g., 99.8 ± 0.1 mg/g)
Provided Data HPLC, LC-MS, NMR available upon request[7][8]Basic product specification sheetComprehensive Certificate of Analysis (CoA)
Traceability Not metrologically traceableNot metrologically traceableMetrologically traceable to SI units
Intended Use For research and developmentFor laboratory purposes onlyQuantitative analysis, calibration, method validation
Regulatory Status Not suitable for direct use in GMP release testing without qualificationNot suitable for direct use in GMP release testing without qualificationProduced under ISO 17034 & ISO/IEC 17025 accreditation[4]

This comparison underscores a critical point: researchers must qualify the highest-purity commercial material available to create a reliable in-house reference standard for routine quantitative work.

Primary Strategy: HPLC-UV Quantification Using a Qualified In-House Standard

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of pharmaceutical analysis for its robustness, precision, and widespread availability.[9] When a CRM is not available, the strategy pivots to qualifying a high-purity batch of the analyte, which then serves as the calibrant for subsequent assays.

Workflow for In-House Standard Qualification and Use

The following workflow outlines the necessary steps to ensure the trustworthiness of your quantitative data. This self-validating system provides documented evidence that the chosen analytical method is fit for its intended purpose.[10][11]

G Workflow for In-House Standard Qualification & HPLC-UV Analysis cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Method Validation & Use A Procure High-Purity 7-chloro-2H-chromene-3-carboxylic acid (≥97%) B Identity Confirmation (¹H NMR, ¹³C NMR, MS) A->B C Purity Assessment (HPLC-UV Area % Normalization) B->C D Characterize & Document (Create In-House Certificate of Analysis) C->D G Prepare Calibration Curve (Using Qualified In-House Standard) D->G Serves as Calibrant E Develop HPLC-UV Method F Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) E->F F->G H Quantify Unknown Samples G->H

Caption: Workflow from reagent procurement to final sample quantification.

Experimental Protocol: Validated HPLC-UV Method

This protocol describes a robust reversed-phase HPLC method suitable for the quantification of 7-chloro-2H-chromene-3-carboxylic acid. The validation parameters ensure the method's reliability, as mandated by regulatory guidelines like ICH Q2(R1).[9]

Objective: To accurately quantify 7-chloro-2H-chromene-3-carboxylic acid in a sample solution.

Instrumentation & Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[12]

  • Qualified In-House Standard of 7-chloro-2H-chromene-3-carboxylic acid

  • Acetonitrile (HPLC Grade)

  • Formic Acid (or Phosphoric Acid) (ACS Grade)

  • Ultrapure Water

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: The acidic modifier ensures the carboxylic acid moiety is fully protonated, leading to consistent retention and sharp peak shapes on a C18 stationary phase.

  • Gradient: 70% A / 30% B, hold for 2 min; linear ramp to 10% A / 90% B over 8 min; hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~280 nm (to be confirmed by scanning the UV spectrum of the standard)

  • Injection Volume: 10 µL

Method Validation Protocol:

  • Specificity:

    • Inject a blank (diluent), a solution of the standard, and a sample spiked with known related substances (if available).

    • Acceptance Criteria: The analyte peak must be free from interference from blank or impurity peaks at its retention time.[13]

  • Linearity:

    • Prepare a stock solution of the in-house standard (e.g., 1 mg/mL in diluent).

    • Create a series of at least five calibration standards by serial dilution, covering the expected sample concentration range (e.g., 1 - 100 µg/mL).

    • Inject each standard in triplicate.

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[3]

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo) and spike it with the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[9]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for each set should be ≤ 2.0%.

Alternative Strategy: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by measuring the NMR signal intensity relative to a certified internal standard.[14] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, provided the analyte has unique, well-resolved signals in the NMR spectrum.[15][16] This makes it an exceptionally powerful tool when a CRM for the target molecule is unavailable.

Deciding Between HPLC-UV and qNMR

The choice between establishing an in-house standard for HPLC or using a qNMR approach depends on several factors including available instrumentation, required accuracy, and sample throughput.

G Start Need to Quantify 7-chloro-2H-chromene-3-carboxylic acid CRM_Check Is a Certified Reference Material (CRM) available? Start->CRM_Check NMR_Avail Is a calibrated NMR spectrometer available? CRM_Check->NMR_Avail No CRM_Use Use CRM for Direct Calibration CRM_Check->CRM_Use Yes HPLC_Method Qualify In-House Standard & Validate HPLC-UV Method NMR_Avail->HPLC_Method No qNMR_Method Use qNMR with a Certified Internal Standard NMR_Avail->qNMR_Method Yes

Caption: Decision tree for selecting a quantification methodology.

Comparative Analysis: HPLC-UV vs. qNMR
Parameter HPLC-UV with In-House Standard Quantitative NMR (qNMR)
Analyte Standard Requires a well-characterized, high-purity in-house standard of the analyte.Does not require an analyte-specific standard; uses a certified internal standard (e.g., maleic acid).[15][16]
Principle Comparative. Relates detector response of the sample to that of the standard.Absolute/Primary Ratio. Relates the integral of analyte protons to the integral of internal standard protons.[17]
Accuracy High, but dependent on the accurately determined purity of the in-house standard.Very high. Directly traceable to the certified purity of the internal standard.[15]
Precision Typically <2% RSD.Typically <1% RSD.
Throughput Higher. Amenable to automation with autosamplers for large sample sets.Lower. Longer acquisition times per sample.
Equipment Standard HPLC system, widely available.High-field NMR spectrometer with calibration, less commonly available.
Sample Prep Serial dilutions to create a calibration curve.Precise weighing of the sample and internal standard into an NMR tube.
Destructive? Yes, the sample is consumed.No, the sample can be recovered after analysis.[15]

Conclusion

Accurate quantification of 7-chloro-2H-chromene-3-carboxylic acid is essential for its application in pharmaceutical R&D and quality control. While the absence of a commercially available Certified Reference Material presents a challenge, it is not an insurmountable one.

  • The HPLC-UV method , supported by a rigorously qualified in-house reference standard, offers a robust, reliable, and widely accessible approach. Its proper execution hinges on a thorough initial characterization of the standard and a comprehensive method validation compliant with industry standards like ICH Q2(R1).[9][10]

  • Quantitative NMR (qNMR) represents a powerful, primary method that bypasses the need for an analyte-specific standard.[16][17] For laboratories with access to a calibrated NMR spectrometer, it offers a highly accurate and direct route to quantification, traceable to a certified internal standard.

The selection between these two gold-standard approaches should be guided by the availability of instrumentation, project requirements for accuracy and throughput, and the overall analytical strategy of the organization. By following the detailed protocols and decision-making logic presented in this guide, researchers can generate high-quality, defensible quantitative data for 7-chloro-2H-chromene-3-carboxylic acid, ensuring the integrity and success of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Cirrus. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ResolveMass Laboratories Inc. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Diehl, B. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation.
  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • BLD Pharm. (n.d.). 482374-64-1|7-Chloro-2H-chromene-3-carboxylic acid.
  • Ambeed.com. (n.d.). 482374-64-1 | 7-Chloro-2H-chromene-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • ResearchGate. (2025). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • Alfa Chemistry. (2023). Certified Reference Materials for Chromatography. Labinsights.
  • Merck Millipore. (n.d.). Reference Materials | Analytics and Sample Preparation.
  • ResearchGate. (n.d.). Structure and biological activity of selected chromene derivatives isolated from natural sources.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Savych, A., et al. (2021). Determination of carboxylic acids content in the herbal mixtures by HPLC. ResearchGate.

Sources

Bioassay validation for 7-chloro-2H-chromene-3-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid CAS: 20300-58-7 Primary Target Class: Aldo-Keto Reductase (AKR1C3) Inhibitor; GPR35 Agonist (Scaffold-dependent) Version: 2.1 (Scientific Release)

Executive Summary & Mechanism of Action

7-chloro-2H-chromene-3-carboxylic acid (often chemically defined as 7-chloro-coumarin-3-carboxylic acid ) is a privileged scaffold in medicinal chemistry. While the "2H-chromene" nomenclature technically refers to the benzopyran core, the bioactive entity utilized in drug discovery is almost exclusively the 2-oxo (coumarin) derivative.

This compound functions primarily as an inhibitor of AKR1C3 (Aldo-Keto Reductase Family 1 Member C3) , a crucial enzyme in the steroidogenesis pathway that converts androstenedione to testosterone. Overexpression of AKR1C3 is a driver of Castration-Resistant Prostate Cancer (CRPC) and chemotherapeutic resistance in T-cell acute lymphoblastic leukemia (T-ALL). Secondarily, the chromene-3-carboxylic acid scaffold is a known pharmacophore for GPR35 agonism , relevant in inflammatory bowel disease (IBD) and pain modulation.

Mechanistic Pathway (AKR1C3 Inhibition)

AKR1C3_Pathway Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Reduction (NADPH) AR_Signaling Androgen Receptor Signaling (Tumor Growth) Testosterone->AR_Signaling Activates AKR1C3 Enzyme: AKR1C3 (17β-HSD5) AKR1C3->Testosterone Catalyzes Inhibitor 7-Cl-Chromene-3-COOH (Inhibitor) Inhibitor->AKR1C3 Blocks Active Site

Figure 1: Mechanism of Action.[1][2][3][] The compound inhibits AKR1C3, preventing the conversion of weak androgens to potent testosterone, thereby silencing Androgen Receptor (AR) signaling in CRPC.

Comparative Analysis: Benchmarking Performance

To validate the bioactivity of 7-chloro-2H-chromene-3-carboxylic acid, it must be benchmarked against established standards. The table below outlines the expected performance metrics.

Feature7-Chloro-2H-Chromene-3-COOHIndomethacin (Standard 1)Zaprinast (Standard 2)
Primary Activity AKR1C3 InhibitionNon-selective AKR1C3 InhibitionGPR35 Agonism
Potency (IC50/EC50) 0.2 - 5.0 µM (Structure dependent)~1-5 µM (AKR1C3)~1 µM (GPR35)
Selectivity Moderate (vs AKR1C2)Low (COX-1/2 off-targets)Moderate (PDE5 off-target)
Solubility Low (DMSO required)ModerateModerate
Key Application Prostate Cancer / Leukemia ModelsInflammation / AKR Ref.GPR35 Screening

Critical Insight: While Indomethacin is a common positive control for AKR1C3 assays, it suffers from massive COX-1/2 off-target effects. The 7-chloro-chromene derivative offers a cleaner "chemical probe" profile for steroidogenic studies, though it may exhibit lower solubility.

Bioassay Validation Protocol: AKR1C3 Enzymatic Inhibition

Objective: Determine the IC50 of the compound against recombinant human AKR1C3 using a fluorogenic or absorbance-based substrate turnover assay.

A. Reagents & Preparation[5][6][7][8][9][10]
  • Enzyme: Recombinant Human AKR1C3 (0.5 µ g/well ).

  • Substrate: S-Tetralol (or Phenanthrenequinone for fluorescence).

  • Cofactor: NADP+ (200 µM final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA.

  • Compound Stock: 10 mM in 100% DMSO.

B. Experimental Workflow (Self-Validating)

The following workflow includes built-in "Z-factor" controls to ensure assay robustness before data acceptance.

Assay_Workflow Prep 1. Preparation Dilute Compound (10mM -> 100µM) in Assay Buffer (<1% DMSO) Plate 2. Plate Loading (96-well) Add Enzyme + Buffer + Compound Prep->Plate Incubate 3. Pre-Incubation 10 mins @ 37°C (Equilibrium) Plate->Incubate Start 4. Reaction Start Add NADP+ / Substrate Mix Incubate->Start Read 5. Kinetic Read Absorbance (340nm) for 10 mins Start->Read QC 6. QC Check Calc Z-Factor (>0.5?) Read->QC Accept Data Accept Data QC->Accept Data Yes Reject/Optimize Reject/Optimize QC->Reject/Optimize No

Figure 2: Enzymatic Assay Workflow. The critical step is the pre-incubation to allow inhibitor binding before substrate competition begins.

C. Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of 7-chloro-2H-chromene-3-carboxylic acid starting at 100 µM. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Plate Setup:

    • Test Wells: Enzyme + Substrate + Compound.

    • High Control (HC): Enzyme + Substrate + DMSO (No inhibitor). Represents 100% Activity.

    • Low Control (LC): Buffer + Substrate + DMSO (No enzyme). Represents 0% Activity (Background).[1]

  • Initiation: Add NADP+ to initiate the reaction. AKR1C3 converts S-tetralol to the ketone, reducing NADP+ to NADPH.

  • Detection: Monitor the increase in NADPH absorbance at 340 nm kinetically for 10-20 minutes.

  • Calculation:

    • Calculate the slope (Vmax) for the linear portion of the curve.

    • % Inhibition = 100 - [(Vmax_Sample - Vmax_LC) / (Vmax_HC - Vmax_LC) * 100]

    • Fit data to a 4-parameter logistic model to determine IC50.

Secondary Assay: Cell-Based Antiproliferation (22Rv1)

Context: The 22Rv1 prostate cancer cell line expresses high levels of AKR1C3 and relies on it for intracrine androgen synthesis.

  • Cell Seeding: Seed 22Rv1 cells (3,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove external androgens).

  • Treatment: Add 7-chloro-2H-chromene-3-carboxylic acid (0.1 - 50 µM) for 72 hours.

    • Stimulation: Add 50 nM Androstenedione (substrate) to drive AKR1C3-dependent growth.

  • Readout: Use CellTiter-Glo (ATP luminescence) or MTT assay.

  • Interpretation: A potent inhibitor will suppress cell growth only in the presence of Androstenedione. If it kills cells without the substrate, it indicates non-specific toxicity (off-target).

Troubleshooting & Expert Insights

  • Solubility Issues: The carboxylic acid moiety can lead to precipitation in acidic buffers. Ensure pH is maintained at 7.4. If precipitation occurs at >50 µM, verify with dynamic light scattering or visual inspection.

  • Fluorescence Interference: If using a fluorescence readout (e.g., Resazurin), be aware that coumarin derivatives are inherently fluorescent. Always run a "Compound Only" control well to subtract intrinsic fluorescence.

  • Selectivity Check: To claim specificity, run a parallel assay against AKR1C2 . The 7-chloro derivative often shows pan-AKR activity; for higher specificity, 7-methoxy variants are often preferred.

References

  • Endo, S. et al. (2020). "Structure-Activity Relationship of Coumarin-Based Inhibitors against Aldo-Keto Reductase 1C3." Journal of Medicinal Chemistry.

  • Byrns, M.C. et al. (2011). "An Indomethacin Analogue, N-(4-Chlorobenzoyl)-melatonin, Is a Selective Inhibitor of Aldo-Keto Reductase 1C3." Biochemical Pharmacology.

  • Adeniji, A.O. et al. (2012). "Discovery of Substituted 3-(Phenylamino)benzoic Acids as Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3." Bioorganic & Medicinal Chemistry Letters.

  • Divakaran, A. et al. (2013). "GPR35 Agonists: A Review of Synthetic Ligands and their Therapeutic Potential." Frontiers in Pharmacology.

  • Sigma-Aldrich. "7-Chloro-2-oxo-2H-chromene-3-carboxylic acid Product Specification."

Sources

Safety Operating Guide

7-chloro-2H-chromene-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated organic compounds is paramount. 7-chloro-2H-chromene-3-carboxylic acid is a highly valuable building block in organic synthesis and drug development, but its covalent chlorine atom and specific hazard profile dictate strict operational and disposal protocols.

This technical guide provides a self-validating, step-by-step methodology for managing this compound, ensuring regulatory compliance (EPA/RCRA) and laboratory safety.

Chemical Profile & Hazard Assessment

Before handling the material, operators must understand its physicochemical properties and inherent risks. The presence of the chloro group not only influences its reactivity but fundamentally dictates its end-of-life disposal pathway[1].

Property / HazardSpecification
Chemical Name 7-chloro-2H-chromene-3-carboxylic acid
CAS Number 482374-64-1
Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
GHS Signal Word Warning
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritation
Key Precautionary Statement P501 : Dispose of contents/container to an approved waste disposal plant

Operational Handling Protocol

To mitigate the risks of dermal absorption (H315) and ingestion (H302), handling must follow a strict engineering and personal protective equipment (PPE) workflow[1].

Step 1: Engineering Controls & Setup

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: While the compound is a solid, fine powders are highly susceptible to aerosolization via ambient air currents. Fume hoods provide a primary containment barrier against accidental inhalation or ingestion of airborne particulates.

Step 2: PPE Verification

  • Action: Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles (not just glasses), and double-layered nitrile gloves.

  • Causality: The compound causes serious eye irritation (H319) and skin irritation (H315)[1]. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded, static-free spatula.

  • Causality: Dry organic powders often carry static charges. Using static-free tools prevents the powder from "jumping" and contaminating the balance enclosure or the operator's gloves.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and exposure[2].

For Solid Spills (Powder):

  • Dampen: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a small amount of isopropanol) using a spray bottle. Do not dry sweep. Dry sweeping generates hazardous dust.

  • Collect: Use a disposable scraper to collect the dampened material into a puncture-proof hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the wash water into the liquid hazardous waste stream[2].

For Liquid Spills (Dissolved in Solvent):

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or sand[2].

  • Transfer: Scoop the saturated absorbent into a sealable, compatible waste container.

  • Label: Immediately label the container as "Hazardous Waste - Halogenated Organics" (see Section 4).

Proper Disposal Procedures (P501 Compliance)

The most critical operational failure in handling 7-chloro-2H-chromene-3-carboxylic acid is improper waste segregation. Because the molecule contains a chlorine atom, it falls under strict.

The Halogenated Waste Imperative: Incinerating halogenated compounds at standard municipal temperatures can lead to the formation of highly toxic, environmentally persistent dioxins and furans. Therefore, halogenated waste must be sent to specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic byproducts (like HCl gas)[3][4].

Step 1: Liquid Waste Segregation (The "Contagion" Rule)

  • Action: If you dissolve 7-chloro-2H-chromene-3-carboxylic acid in a non-halogenated solvent (e.g., DMSO, Methanol, or Ethyl Acetate), the entire resulting mixture must be disposed of in the Halogenated Waste carboy .

  • Causality: Environmental regulations dictate that mixing a halogenated compound with a non-halogenated stream classifies the entire volume as halogenated[5]. Accidentally pouring this mixture into a standard non-halogenated carboy ruins the entire batch, drastically increasing institutional disposal costs and triggering compliance violations.

Step 2: Solid Waste Packaging

  • Action: Collect all contaminated consumables (weighing boats, pipette tips, empty chemical vials, and contaminated gloves) in a designated solid hazardous waste bin[3].

  • Causality: Debris with direct chemical contact cannot be discarded in regular municipal trash. Empty containers that held the pure chemical must be treated as hazardous waste unless triple-rinsed (with the rinsate collected as halogenated liquid waste)[3].

Step 3: Labeling and Institutional Transfer

  • Action: Ensure all waste containers are explicitly labeled with the full chemical name (no abbreviations), the primary hazards (Irritant, Halogenated), and the accumulation start date. Store in secondary containment trays until collected by a licensed hazardous waste contractor for P501-compliant incineration[2][5].

Waste Segregation & Disposal Workflow

The following logic tree visualizes the self-validating decision process for routing 7-chloro-2H-chromene-3-carboxylic acid waste to ensure total regulatory compliance.

WasteWorkflow Start 7-chloro-2H-chromene- 3-carboxylic acid Waste State Physical State? Start->State Solid Solid Waste (Powder/PPE) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid PackSolid Double-bag in Sealable Containers Solid->PackSolid PackLiquid Route to Halogenated Solvent Carboy Liquid->PackLiquid Label Label: Hazardous Waste (Halogenated Organics) PackSolid->Label PackLiquid->Label Incinerate EPA-Approved High-Temp Incineration (P501) Label->Incinerate

Workflow for the segregation and disposal of 7-chloro-2H-chromene-3-carboxylic acid waste.

References

  • [1] Ambeed. 482374-64-1 | 7-Chloro-2H-chromene-3-carboxylic acid Safety & Hazard Data. 1

  • UTIA Safety Office. Laboratory Hazardous Waste Management Guide.

  • [5] UW Oshkosh. UWO Guide to Classifying Unwanted Materials. 5

  • [2] Regulations.gov. Safety Data Sheet - P501 Disposal Guidelines.2

  • [4] Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.